molecular formula C8H9NO3 B1311057 (2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid CAS No. 773129-55-8

(2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid

Cat. No.: B1311057
CAS No.: 773129-55-8
M. Wt: 167.16 g/mol
InChI Key: BDTVMGBOXLTXBK-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-7(3-4-8(10)11)6(2)12-9-5/h3-4H,1-2H3,(H,10,11)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTVMGBOXLTXBK-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Isoxazole Scaffold in Medicinal Chemistry: A Technical Deep Dive into (2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid CAS Registry Number: 773129-55-8 Role: Privileged Synthetic Intermediate & Pharmacophore

This technical guide analyzes (2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid, a critical building block in modern drug discovery. While the molecule itself possesses intrinsic reactivity as a Michael acceptor, its primary value lies in its role as a precursor for BET bromodomain inhibitors (BRD4) and FXR agonists . The 3,5-dimethylisoxazole moiety functions as a bioisostere for acetyl-lysine, making this scaffold essential for targeting epigenetic readers.

Part 1: Chemical Architecture & Physicochemical Profile

The molecule consists of a 3,5-dimethylisoxazole heterocycle attached at the C4 position to an acrylic acid side chain. The (2E) configuration indicates a trans geometry across the alkene, which is thermodynamically favored and critical for the spatial arrangement required in protein binding pockets.

Structural Analysis[1][2][3]
  • Isoxazole Ring: Acts as an aromatic linker and a hydrogen bond acceptor (N-O bond). The methyl groups at C3 and C5 provide steric bulk and lipophilicity, preventing rapid metabolic degradation often seen with unsubstituted isoxazoles.

  • Acrylic Acid Tail: Provides a conjugated system extending from the heterocycle. It serves two functions:

    • Synthetic Handle: Ready for amide coupling or esterification.

    • Warhead Precursor: The

      
      -unsaturated carbonyl is a Michael acceptor, capable of covalent modification of cysteine residues in targeted therapies (Targeted Covalent Inhibitors - TCIs).
      
Physicochemical Data Table
PropertyValue / DescriptionContext
Molecular Formula

--
Molecular Weight 167.16 g/mol Fragment-based drug discovery (FBDD) compliant
CAS Number 773129-55-8Verified Identity
Predicted LogP ~1.3 - 1.6Moderate lipophilicity; good membrane permeability
pKa (Acid) ~4.2 - 4.5Carboxylic acid ionization; exists as carboxylate at pH 7.4
TPSA ~63 ŲFavorable for oral bioavailability (<140 Ų)
H-Bond Donors/Acceptors 1 / 4Lipinski Rule of 5 compliant

Part 2: Synthetic Methodology (Knoevenagel Condensation)

The most robust route to CAS 773129-55-8 is the Knoevenagel condensation between 3,5-dimethylisoxazole-4-carbaldehyde and malonic acid. This protocol is preferred over Wittig olefination due to higher atom economy and the exclusive formation of the thermodynamically stable (E)-isomer.

Reaction Logic (Mechanistic Insight)
  • Deprotonation: A weak base (Piperidine) deprotonates the active methylene of malonic acid.

  • Nucleophilic Attack: The enolate attacks the aldehyde carbonyl of the isoxazole.

  • Dehydration & Decarboxylation: The intermediate undergoes spontaneous dehydration followed by thermal decarboxylation to yield the

    
    -unsaturated acid.
    
Visualization: Synthetic Pathway

Synthesis Reactant1 3,5-Dimethylisoxazole- 4-carbaldehyde Intermediate Knoevenagel Adduct Reactant1->Intermediate Nucleophilic Attack Reactant2 Malonic Acid Reactant2->Intermediate Reagents Pyridine / Piperidine (Catalyst) Reagents->Intermediate Product (2E)-3-(3,5-dimethyl- isoxazol-4-yl)acrylic acid Intermediate->Product -CO2, -H2O (Decarboxylation)

Figure 1: Knoevenagel condensation pathway yielding the (E)-isomer exclusively.

Part 3: Experimental Protocol

Safety Warning: Acrylic acids are irritants. Isoxazole intermediates can be volatile. Perform all steps in a fume hood.

Materials
  • 3,5-Dimethylisoxazole-4-carbaldehyde (1.0 eq)

  • Malonic acid (1.2 eq)

  • Pyridine (Solvent/Base)

  • Piperidine (Catalyst, 0.1 eq)

  • HCl (1M, for workup)

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dimethylisoxazole-4-carbaldehyde (10 mmol) in pyridine (10 mL).

  • Addition: Add malonic acid (12 mmol) followed by piperidine (1 mmol).

  • Reflux: Heat the mixture to 80-90°C for 4-6 hours. Note: Evolution of

    
     gas indicates the decarboxylation is proceeding.
    
  • Quench: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (50 mL) containing concentrated HCl (enough to neutralize pyridine and reach pH ~2).

  • Precipitation: The product typically precipitates as a white/off-white solid upon acidification.

  • Purification: Filter the solid. Wash with cold water (

    
     mL) to remove pyridinium salts. Recrystallize from Ethanol/Water (1:1) if necessary.
    
  • Validation: Confirm structure via

    
    H NMR. Look for the characteristic alkene doublets with a coupling constant 
    
    
    
    Hz, confirming the trans (E) geometry.

Part 4: Pharmacological Context & Applications

The 3,5-dimethylisoxazole moiety is not merely a structural spacer; it is a validated acetyl-lysine (KAc) mimic .

Epigenetic Modulation (BRD4 Inhibition)

Research indicates that the 3,5-dimethylisoxazole unit mimics the acetylated lysine residues found on histones. This allows molecules containing this scaffold to bind into the hydrophobic pocket of Bromodomain-containing protein 4 (BRD4), a key oncogenic driver in leukemia and solid tumors.

  • Mechanism: The isoxazole nitrogen acts as a hydrogen bond acceptor for the conserved asparagine residue (Asn140) in the BRD4 binding pocket.

  • Application: This acrylic acid derivative is often coupled with amines to create "tail" regions that extend out of the pocket to improve solubility or selectivity.

Covalent Inhibition Strategy

The acrylic acid side chain classifies this molecule as a potential Targeted Covalent Inhibitor (TCI) .

  • Reactivity: The

    
    -carbon is electrophilic.
    
  • Targeting: It can react with non-catalytic cysteine residues in kinases or nuclear receptors, forming an irreversible adduct. This strategy is increasingly used to overcome drug resistance.

Visualization: Pharmacophore Map

Pharmacophore Isoxazole 3,5-Dimethylisoxazole Head (Acetyl-Lysine Mimic) Linker (E)-Alkene Spacer (Rigid Geometry) Isoxazole->Linker Target Biological Target (BRD4 / FXR / Kinase Cys) Isoxazole->Target Hydrophobic Interaction Acid Carboxylic Acid / Warhead (H-Bond Donor or Michael Acceptor) Linker->Acid Acid->Target Covalent Bond (Optional)

Figure 2: Pharmacophore mapping of the molecule against potential biological targets.

References

  • Chemical Identity & Suppliers

    • PubChem Compound Summary: Acrylic Acid Derivatives.
    • Source:

  • Biological Relevance (BRD4)

    • Liu, H., et al. (2018).
    • Source:

  • Synthetic Methodology (General Knoevenagel)

    • Freeman, F. (1980). "Properties and reactions of ylidenemalononitriles." Chemical Reviews.
    • Source:

  • Isoxazole Scaffold Utility

    • Ping, L., et al. (2020). "Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors." ACS Medicinal Chemistry Letters.
    • Source:

A Practical Guide to Determining the Solubility Profile of Novel API Candidates: A Case Study of (2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The determination of a comprehensive solubility profile is a cornerstone of early-stage pharmaceutical development. This profile governs critical downstream decisions, influencing everything from formulation strategy and bioavailability to the selection of appropriate process chemistry solvents.[1][2][3][4][5] This guide provides a systematic framework for researchers and drug development professionals to establish the solubility profile of a novel active pharmaceutical ingredient (API), using the exemplar molecule, (2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid. As specific experimental data for this compound is not widely published, this document focuses on the guiding principles, predictive characterization, and gold-standard experimental protocols necessary to generate a robust and reliable solubility dataset. We will detail the causality behind experimental choices, provide self-validating protocols, and ground all recommendations in authoritative regulatory and scientific standards.

Introduction: The Criticality of Solubility

In pharmaceutical sciences, solubility is defined as the maximum amount of a drug substance that can be dissolved in a given solvent system at a specific temperature and pressure to form a saturated solution.[6] This fundamental physicochemical property is a primary determinant of a drug's therapeutic efficacy. For orally administered drugs, the API must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[1][3] Consequently, poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can render a promising therapeutic candidate ineffective.[3][4][7]

More than 40% of new chemical entities (NCEs) are reported to be practically insoluble in water, making solubility enhancement a critical focus for formulation scientists.[3][7] A detailed understanding of an API's solubility in various organic solvents is equally crucial for process development, including reaction chemistry, crystallization, purification, and the preparation of formulations such as parenteral solutions.[6]

This guide uses (2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid as a case study to illustrate the process of building a solubility profile from first principles.

Physicochemical Characterization: Predicting Solubility Behavior

Before embarking on extensive experimental work, an in silico or theoretical characterization of the target molecule provides invaluable insights into its likely behavior. Key parameters like pKa and the partition coefficient (logP) are foundational for predicting solubility.[8][9][10]

(2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid contains key functional groups that dictate its properties:

  • An acrylic acid moiety: This is an acidic group, meaning the molecule's overall charge and, therefore, its aqueous solubility will be highly dependent on pH.

  • A 3,5-dimethylisoxazole ring: This heterocyclic system contributes to the molecule's overall lipophilicity and offers potential sites for hydrogen bonding.

  • An alkene linker: Provides structural rigidity.

While experimental data for this specific molecule is scarce, we can infer properties from structurally similar compounds. For instance, 3,5-dimethylisoxazole-4-carboxylic acid, a related structure, has a predicted acidic pKa of approximately 2.56 and a logP of about 0.70.[11] The acrylic acid moiety in our target compound is also expected to have a pKa in the acidic range.

PropertyPredicted Value (Illustrative)Implication for Solubility
Molecular Weight ~195 g/mol Moderate molecular size.
pKa (Acidic) ~3.5 - 4.5The molecule will be predominantly in its neutral, less soluble form at pH < pKa and in its ionized, more soluble carboxylate form at pH > pKa.[9][10][12]
logP (Octanol/Water) ~1.5 - 2.5A positive logP suggests a preference for lipophilic (organic) environments over aqueous ones, indicating potentially low intrinsic water solubility.[8]
Hydrogen Bond Donors 1 (from carboxylic acid)Can donate a hydrogen bond, interacting with protic solvents.
Hydrogen Bond Acceptors 4 (2 on carboxyl, N and O on isoxazole)Can accept hydrogen bonds, interacting with both protic and aprotic polar solvents.

These predicted properties guide the experimental design. The acidic pKa necessitates that aqueous solubility be tested across a range of pH values, as mandated by regulatory bodies like the ICH.[13][14][15][16][17] The logP value suggests that while intrinsic aqueous solubility may be low, solubility in various organic solvents is likely to be significant.

Guiding Principles of Solubility

The Role of pH and the Henderson-Hasselbalch Equation

For an ionizable compound like an acrylic acid, the relationship between pH, pKa, and the ratio of ionized to un-ionized forms is described by the Henderson-Hasselbalch equation.[12][18][19][20]

pH = pKa + log ( [A⁻] / [HA] )

Where [A⁻] is the concentration of the ionized (deprotonated) form and [HA] is the concentration of the un-ionized (protonated) form.

The total aqueous solubility (S_total) at a given pH is the sum of the intrinsic solubility of the neutral form (S₀) and the solubility of the ionized form. Since the ionized form is typically much more soluble, the equation simplifies to show that as pH increases above the pKa, the total solubility increases significantly.[21][22] This is why regulatory guidelines require solubility testing across the physiological pH range of 1.2 to 6.8.[13][16]

Solvent Selection Rationale

The principle of "like dissolves like" is the primary guide for solvent selection. A diverse panel of organic solvents should be chosen to probe different types of intermolecular interactions. This panel should include:

  • Polar Protic Solvents: (e.g., Methanol, Ethanol, Water) - Capable of hydrogen bonding.

  • Polar Aprotic Solvents: (e.g., Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO)) - Have dipole moments but do not donate hydrogen bonds.

  • Non-Polar Solvents: (e.g., Hexane, Toluene) - Primarily interact through van der Waals forces.

  • Solvents of Intermediate Polarity: (e.g., Ethyl Acetate, Dichloromethane).

A structured approach to solvent selection is crucial for building a comprehensive profile relevant for both formulation and process chemistry.

Diagram: Solvent Selection Workflow

This diagram illustrates the decision-making process for selecting a diverse and relevant panel of organic solvents for solubility screening.

G cluster_0 Phase 1: Initial Screening Panel cluster_1 Phase 2: Application-Specific Solvents cluster_2 Phase 3: Final Profile start Define API Physicochemical Properties (pKa, logP, H-bonding) cat1 Select Polar Protic Solvents (e.g., Methanol, Ethanol) start->cat1 cat2 Select Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO) start->cat2 cat3 Select Non-Polar Solvents (e.g., Hexane, Toluene) start->cat3 cat4 Select Intermediate Polarity Solvents (e.g., Ethyl Acetate, DCM) start->cat4 app1 Parenteral Formulation? (e.g., Propylene Glycol, PEG 400) cat1->app1 Inform Selection app2 Process Chemistry? (e.g., THF, DMF) cat1->app2 Inform Selection app3 Crystallization? (Mixtures, Anti-solvents) cat1->app3 Inform Selection cat2->app1 Inform Selection cat2->app2 Inform Selection cat2->app3 Inform Selection cat3->app1 Inform Selection cat3->app2 Inform Selection cat3->app3 Inform Selection cat4->app1 Inform Selection cat4->app2 Inform Selection cat4->app3 Inform Selection end_point Comprehensive Solubility Profile app1->end_point app2->end_point app3->end_point

Caption: A logical workflow for selecting solvents for a comprehensive solubility profile.

Core Experimental Protocols

Two primary types of solubility are measured: thermodynamic and kinetic.

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured when a surplus of the solid API is in equilibrium with the solution.[23][24][25] The "shake-flask" method is the gold standard for this determination.[13][25][26][27][28] It is crucial for late-stage development and regulatory filings.[24]

  • Kinetic Solubility: This measures the concentration of a compound upon its precipitation from a stock solution (typically in DMSO) added to an aqueous buffer.[23][29][30][31][32] It is a high-throughput method used in early discovery to quickly flag compounds with potential solubility issues.[23][30][31]

Protocol: Thermodynamic Solubility by Shake-Flask Method

This protocol is aligned with guidelines from the USP and ICH.[13][16][28][33]

Objective: To determine the equilibrium solubility of (2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid in a selected panel of organic solvents.

Materials:

  • (2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid (solid, confirmed purity and polymorphic form).

  • Selected organic solvents (HPLC grade or equivalent).

  • Glass vials with PTFE-lined screw caps.

  • Orbital shaker with temperature control.

  • Centrifuge or filtration apparatus (e.g., 0.22 µm PTFE syringe filters).

  • Validated analytical system for quantification (e.g., HPLC-UV).

Procedure:

  • Preparation: Add an excess amount of the solid API to a series of vials. The presence of undissolved solid at the end of the experiment is essential.[26]

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Seal the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. The system should be agitated for a sufficient period to reach equilibrium (typically 24-72 hours).[23][24][26] Stability of the API in the solvent should be confirmed over this period.[14][16]

  • Phase Separation: After equilibration, allow the vials to stand to let solids settle. To separate the saturated supernatant from the excess solid, either centrifuge the vials or filter an aliquot of the suspension using a chemically compatible syringe filter. This step is critical to avoid artificially high results from suspended microparticles.

  • Quantification:

    • Carefully take a precise aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to bring the concentration within the calibrated range of the analytical method.

    • Analyze the diluted sample using a validated HPLC-UV method to determine the concentration.

  • Data Reporting: Express the solubility in units of mg/mL and mol/L. The experiment should be performed in triplicate for each solvent.[14][16]

Diagram: Thermodynamic Solubility (Shake-Flask) Workflow

This diagram outlines the sequential steps of the gold-standard shake-flask method for determining equilibrium solubility.

A 1. Add Excess Solid API to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (24-72h, Constant T°) B->C D 4. Phase Separation (Centrifuge or Filter) C->D E 5. Dilute Supernatant D->E F 6. Quantify by HPLC-UV E->F G 7. Report Result (mg/mL, mol/L) F->G

Caption: Step-by-step workflow for the Shake-Flask solubility determination method.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to allow for easy comparison across different solvent systems.

Illustrative Data Table

The following table serves as a template for reporting the solubility data for (2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid.

SolventSolvent ClassSolubility @ 25°C (mg/mL)Solubility @ 25°C (mol/L)Notes / Observations
Water (pH 7.0)Polar Protic[Insert Data][Insert Data]Baseline aqueous solubility.
0.1 M HCl (pH 1.2)Aqueous Buffer[Insert Data][Insert Data]Represents solubility in acidic stomach conditions.
Phosphate Buffer (pH 6.8)Aqueous Buffer[Insert Data][Insert Data]Represents solubility in intestinal conditions.
MethanolPolar Protic[Insert Data][Insert Data]
EthanolPolar Protic[Insert Data][Insert Data]
AcetonePolar Aprotic[Insert Data][Insert Data]
AcetonitrilePolar Aprotic[Insert Data][Insert Data]
Dimethyl Sulfoxide (DMSO)Polar Aprotic[Insert Data][Insert Data]Often shows high solubility; used for stock solutions.
Ethyl AcetateIntermediate[Insert Data][Insert Data]
DichloromethaneIntermediate[Insert Data][Insert Data]
TolueneNon-Polar[Insert Data][Insert Data]
HexaneNon-Polar[Insert Data][Insert Data]Expected to be very low.

Interpretation:

  • High solubility in polar protic solvents (Methanol, Ethanol) would suggest that hydrogen bonding interactions are significant drivers of salvation.

  • High solubility in polar aprotic solvents (DMSO, Acetone) would indicate that dipole-dipole interactions are also important.

  • Low solubility in non-polar solvents (Hexane) would be expected for a molecule with significant polarity and hydrogen bonding capability.

  • The difference in solubility between pH 1.2 and pH 6.8 will experimentally confirm the impact of the acidic pKa on aqueous solubility. A much higher solubility at pH 6.8 is predicted.

Conclusion

Establishing a comprehensive solubility profile is a non-negotiable, data-driven process in modern drug development. For a novel compound like (2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid, where public data is unavailable, a systematic approach grounded in physicochemical principles and executed via robust, validated protocols is paramount. By combining theoretical predictions with the gold-standard shake-flask experimental method, researchers can generate the high-quality data necessary to guide formulation development, de-risk downstream process chemistry, and ultimately increase the probability of a candidate's success. This guide provides the strategic framework and detailed methodologies required to achieve that goal.

References

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  • Seppic. (2025, January 24). Optimizing drug Solubility for enhanced oral formulation performance.
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  • Clinical Gate. (2015, February 8). Pharmaceutical preformulation.
  • Patsnap Synapse. (2024, January 1). How does drug solubility affect drug delivery?.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Box, K., & Comer, J. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism, 9(9), 869-878. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362.
  • Kerns, E. H. (2008). In vitro solubility assays in drug discovery. Current Drug Metabolism, 9(9), 879-885. Retrieved from [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5533-5535.
  • Kumar, L., & Singh, A. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(2), 235-245.
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  • Pharmapproach.com. (2024, July 18). Preformulation Studies: Solubility analysis.
  • IPRHelp. (n.d.). pKa & LogP Analysis Services.
  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
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  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Ruusmann, V., & Sild, S. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2309-2317. Retrieved from [Link]

  • PCBIS. (n.d.). Thermodynamic solubility.
  • Ghorbani, M., & Hamzeh, M. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 12(3), 3299-3317.
  • Gaskill, N., & Sinko, P. J. (2025, September 5). Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction. Rowan University.
  • World Health Organization. (2006). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Expert Committee on Specifications for Pharmaceutical Preparations, fortieth report.
  • Ramirez, E., & Tsinman, K. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech, 22(3), 101.
  • ICH. (2019, November 20). ICH Guideline M9: Biopharmaceutics Classification System-Based Biowaivers.
  • Basicmedical Key. (2016, June 20). Basic Principles of Preformulation Studies.
  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.
  • IAPC Journals. (2015, December 30). Application of the Henderson-Hasselbalch Equation to Solubility Determination.
  • Yalkowsky, S., Patel, R., & Al-Antary, D. (2015, December 1). Application of the henderson-hasselbalch equation to solubility determination: NSC-639829 case study. University of Arizona.
  • Dadashzadeh, S., & Shayanfar, A. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(1), 1-10.
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  • ICH. (n.d.). ICH Harmonised Guideline: Biopharmaceutics Classification System-Based Biowaivers M9.
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  • EPA CompTox Chemicals Dashboard. (2025, October 15). 3,5-Dimethylisoxazole-4-carboxylic acid Properties.

Sources

An In-depth Technical Guide to the pKa and Acidity of Isoxazole-Substituted Acrylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the acidity, specifically the pKa values, of isoxazole-substituted acrylic acids. These compounds are of significant interest in medicinal chemistry due to the versatile biological activities of the isoxazole moiety.[1][2] Understanding the pKa of these molecules is critical as it governs their pharmacokinetic and pharmacodynamic properties, including solubility, absorption, distribution, metabolism, and excretion.[3]

This document moves beyond a simple listing of facts to provide a foundational understanding of the principles governing the acidity of these compounds, detailed methodologies for pKa determination, and an analysis of the structure-activity relationships that allow for the rational design of molecules with desired ionization characteristics.

The Significance of pKa in Drug Design and Development

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that quantifies the strength of an acid in a solution. For a drug molecule, the pKa value determines the degree of ionization at a given pH. This is of paramount importance because the ionized and un-ionized forms of a drug exhibit different properties:

  • Solubility and Dissolution: The ionized form is generally more water-soluble, which can impact drug formulation and bioavailability.

  • Membrane Permeability: The un-ionized, more lipophilic form is better able to cross biological membranes, a crucial step for drug absorption and distribution.

  • Target Binding: The ionization state of a drug can significantly influence its ability to interact with its biological target.

Therefore, the ability to predict and modulate the pKa of a drug candidate, such as an isoxazole-substituted acrylic acid, is a key skill in medicinal chemistry.

Fundamental Principles of Acidity in Isoxazole-Substituted Acrylic Acids

The acidity of an isoxazole-substituted acrylic acid is primarily determined by the dissociation of the carboxylic acid proton. The equilibrium for this process is shown below:

cluster_0 Dissociation Equilibrium Molecule R-COOH Equilibrium Molecule->Equilibrium Ion_plus + H₂O ConjugateBase R-COO⁻ Equilibrium->ConjugateBase Hydronium + H₃O⁺

Caption: Dissociation of a carboxylic acid in water.

The pKa is the pH at which the concentrations of the undissociated acid (R-COOH) and the carboxylate anion (R-COO⁻) are equal. The stability of the carboxylate anion is a key determinant of the acid's strength. Factors that stabilize the negative charge on the carboxylate will shift the equilibrium to the right, resulting in a stronger acid and a lower pKa value.

The isoxazole ring and any substituents on it or the acrylic acid backbone will influence the acidity through a combination of inductive and resonance effects.

Structure-Acidity Relationships (SAR)

The acidity of isoxazole-substituted acrylic acids can be finely tuned by modifying their chemical structure. Understanding the impact of these modifications is crucial for rational drug design.

The Role of the Isoxazole Ring

The isoxazole ring itself is an electron-withdrawing group due to the electronegativity of the nitrogen and oxygen atoms. This inductive effect helps to stabilize the negative charge of the carboxylate anion, making isoxazole-substituted acrylic acids generally more acidic than acrylic acid itself.

Substituent Effects on the Isoxazole Ring

Substituents on the isoxazole ring can have a profound impact on the acidity of the acrylic acid moiety. The nature and position of these substituents will determine whether they are electron-donating or electron-withdrawing, and thus whether they increase or decrease the pKa.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br) will further withdraw electron density from the carboxylate anion, increasing its stability and thus increasing the acidity (lowering the pKa).[4]

  • Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) and alkoxy (-OCH₃) groups will donate electron density, destabilizing the carboxylate anion and decreasing the acidity (increasing the pKa).[5]

The position of the substituent on the isoxazole ring also plays a role, as it affects the efficiency of both inductive and resonance effects on the acrylic acid side chain.

Stereochemistry of the Acrylic Acid Moiety

For acrylic acids, cis/trans isomerism can influence acidity. Generally, the cis isomer, where the carboxyl group and the isoxazole ring are on the same side of the double bond, may experience steric hindrance that can affect the planarity of the molecule and, consequently, the electronic communication between the isoxazole ring and the carboxyl group.

Experimental Determination of pKa Values

Accurate experimental determination of pKa is essential for validating computational predictions and for regulatory submissions.

Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination. It involves the gradual addition of a titrant (e.g., NaOH) to a solution of the analyte and monitoring the pH change.

Workflow for Potentiometric pKa Determination:

cluster_workflow Potentiometric Titration Workflow A Prepare Analyte Solution (known concentration in water or co-solvent) B Calibrate pH Electrode A->B C Titrate with Standardized Base (e.g., NaOH) (record pH vs. volume of titrant) B->C D Plot Titration Curve (pH vs. volume) C->D E Determine Equivalence Point(s) (first derivative plot) D->E F Calculate pKa (pH at half-equivalence point) E->F

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol for Potentiometric Titration:

  • Preparation:

    • Prepare a stock solution of the isoxazole-substituted acrylic acid of known concentration (e.g., 0.01 M) in purified water or a suitable co-solvent system (e.g., water-methanol) if solubility is an issue.

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

  • Titration:

    • Pipette a known volume of the analyte solution into a beaker.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Begin stirring the solution at a constant rate.

    • Add the standardized base in small, precise increments, recording the pH after each addition.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).

    • The pKa is the pH at the half-equivalence point.

Spectrophotometric Methods

UV-Vis spectrophotometry can also be used to determine pKa values, particularly for compounds where the UV-Vis spectrum of the ionized and un-ionized forms differ.[6]

Protocol for Spectrophotometric pKa Determination:

  • Preparation:

    • Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa.

    • Prepare a stock solution of the isoxazole-substituted acrylic acid.

  • Measurement:

    • Add a small, constant amount of the stock solution to each buffer solution.

    • Record the UV-Vis spectrum for each solution.

  • Data Analysis:

    • Identify a wavelength where there is a significant difference in absorbance between the acidic and basic forms.

    • Plot the absorbance at this wavelength against the pH.

    • The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point.[7]

Computational Prediction of pKa Values

In silico methods for pKa prediction are invaluable in the early stages of drug discovery for screening large numbers of virtual compounds.[3] Density Functional Theory (DFT) is a powerful quantum mechanical method for this purpose.[8][9]

Workflow for Computational pKa Prediction:

cluster_workflow Computational pKa Prediction Workflow A Model Structures of Acid and Conjugate Base B Perform Geometry Optimization (e.g., DFT with a suitable basis set) A->B C Calculate Solvation Free Energies (e.g., using a continuum solvation model like SMD or PCM) B->C D Calculate Gas-Phase Free Energies B->D E Calculate ΔG of Deprotonation in Solution C->E D->E F Calculate pKa from ΔG E->F

Caption: Workflow for computational pKa prediction using DFT.

Detailed Protocol for DFT-based pKa Calculation:

  • Structure Preparation:

    • Build the 3D structures of the undissociated isoxazole-substituted acrylic acid and its corresponding carboxylate anion.

  • Quantum Mechanical Calculations:

    • Perform geometry optimization and frequency calculations for both species in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[10]

    • Perform single-point energy calculations in a continuum solvation model (e.g., SMD or PCM) to obtain the solvation free energies.

  • pKa Calculation:

    • The pKa is calculated using the following thermodynamic cycle:

      • ΔG(aq) = G(gas, A⁻) - G(gas, HA) + ΔGsolv(A⁻) - ΔGsolv(HA)

      • pKa = ΔG(aq) / (2.303 * RT)

    • Where G(gas) represents the gas-phase free energy, and ΔGsolv is the solvation free energy.

Data Summary

CompoundPredicted pKa Change Relative to Acrylic AcidRationale
Isoxazole-substituted acrylic acid (unsubstituted)DecreaseThe isoxazole ring is electron-withdrawing.
Isoxazole-substituted acrylic acid with a nitro groupSignificant DecreaseThe nitro group is a strong electron-withdrawing group.[4]
Isoxazole-substituted acrylic acid with a methyl groupIncreaseThe methyl group is an electron-donating group.[5]

Conclusion

The acidity of isoxazole-substituted acrylic acids is a critical parameter in drug design, influencing a wide range of pharmacokinetic and pharmacodynamic properties. A thorough understanding of the underlying principles of structure-acidity relationships, coupled with robust experimental and computational methods for pKa determination, empowers medicinal chemists to rationally design and synthesize novel drug candidates with optimized properties. The methodologies and workflows presented in this guide provide a solid foundation for researchers in this exciting and important field.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl‑2H‑Azirines. PMC.
  • What is the influence of substituents on the acidity of the carboxylic acid? Quora. Available from: [Link]

  • An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers. Available from: [Link]

  • Structure–activity relationship of the novel isoxazole derivatives from acridone against Escherichia coli. ResearchGate. Available from: [Link]

  • Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal. Available from: [Link]

  • View of Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water. Lifescience Global. Available from: [Link]

  • Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. PMC. Available from: [Link]

  • Acidity of Carboxylic Acids. HCPG. Available from: [Link]

  • Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

  • Acidity of Carboxylic Acids, Effect of Substituents on Acidity. Pharmaguideline. Available from: [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. Available from: [Link]

  • Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. ResearchGate. Available from: [Link]

  • Synthesis and characterization of novel isoxazolyl benzimidazoles. JOCPR. Available from: [Link]

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PMC. Available from: [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. Available from: [Link]

  • Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journals. Available from: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available from: [Link]

  • Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents. PMC. Available from: [Link]

  • Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water. SciSpace. Available from: [Link]

  • Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water. ResearchGate. Available from: [Link]

  • determination and evaluation of acidity constants of some imidazole and thiazole linked acetamide. DergiPark. Available from: [Link]

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Introduction: The Significance of Isoxazolyl Acrylic Acids and UV Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Ultraviolet (UV) Absorption Spectra of Isoxazolyl Acrylic Acid Derivatives

This guide provides a comprehensive exploration of the principles and practices related to the ultraviolet (UV) absorption spectroscopy of isoxazolyl acrylic acid derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, influential factors, experimental protocols, and computational approaches essential for a thorough analysis of these compounds.

Isoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceutical agents with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] When conjugated with an acrylic acid moiety, these compounds gain additional functionalities, making them versatile building blocks in drug discovery and materials science.

Ultraviolet-Visible (UV-Vis) spectroscopy is an indispensable analytical technique in the study of these molecules. It provides critical information on their electronic structure, which is intrinsically linked to their chemical environment and reactivity. By analyzing the UV absorption spectrum, researchers can confirm molecular structure, determine concentration, monitor reaction kinetics, and gain insights into solute-solvent interactions. This guide will elucidate the key factors that govern the UV absorption characteristics of isoxazolyl acrylic acid derivatives.

Part 1: Theoretical Foundations of UV Absorption

The UV absorption spectra of isoxazolyl acrylic acid derivatives are dictated by electronic transitions between molecular orbitals. The principal chromophore in these molecules is the extended conjugated system comprising the isoxazole ring and the α,β-unsaturated carbonyl group of the acrylic acid chain. The primary electronic transitions responsible for UV absorption in these systems are:

  • π → π (Pi to Pi Star) Transitions:* These are high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation in isoxazolyl acrylic acids lowers the energy required for this transition, shifting the absorption maximum (λmax) to longer, more accessible wavelengths (typically >200 nm).

  • n → π (n to Pi Star) Transitions:* These are lower-energy, lower-intensity transitions involving the promotion of a non-bonding electron (from the oxygen and nitrogen heteroatoms of the isoxazole ring or the carbonyl oxygen) to a π* antibonding orbital. These transitions are often observed as shoulders on the main π → π* absorption band or can be obscured by it.

The Beer-Lambert Law (A = εbc) is the fundamental principle for quantitative analysis, where A is absorbance, ε (epsilon) is the molar absorptivity (a constant for a given substance at a specific wavelength), b is the path length of the cuvette, and c is the concentration of the substance.

Part 2: Core Factors Influencing Absorption Spectra

The precise position (λmax) and intensity (ε) of absorption bands are highly sensitive to the molecule's structure and its immediate environment. Understanding these influences is paramount for accurate spectral interpretation.

Structural Effects: The Role of Substituents

The nature and position of substituents on the isoxazole and any associated aryl rings are critical in tuning the molecule's photochemical behavior and absorption spectrum.[3][4] This is because substituents can alter the energy gap between the ground and excited states.

  • Electron-Donating Groups (EDGs): Groups such as amino (-NH2), hydroxyl (-OH), and alkoxy (-OR) increase the electron density of the conjugated system. This destabilizes the π orbitals more than the π* orbitals, reducing the energy gap for π → π* transitions and causing a bathochromic shift (shift to a longer wavelength, or "red shift").

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and carbonyl (-C=O) decrease the electron density. They tend to stabilize the π* orbitals more than the π orbitals, which can also lead to a bathochromic shift in highly conjugated systems.

  • Aryl Substituents: Aryl groups attached to the core structure can significantly enhance chromophore absorption through "antenna effects" and extend the conjugation, often leading to large bathochromic shifts.[4][5] However, this can also cause significant overlap in the absorption bands of different isomers or related compounds.[4]

Table 1: Predicted Influence of Substituents on the λmax of a Model Isoxazolyl Acrylic Acid Derivative

Substituent (R) on Aryl RingTypeExpected Effect on λmaxPredicted λmax Range (nm)
-H (Parent Compound)NeutralBaseline280 - 300
-OCH3EDGBathochromic Shift300 - 320
-NO2EWGBathochromic Shift310 - 335
-ClEWG (Inductive), EDG (Resonance)Minor Shift285 - 305
-N(CH3)2Strong EDGStrong Bathochromic Shift320 - 350
Solvent Effects: Solvatochromism

The polarity of the solvent can significantly alter the absorption spectrum, a phenomenon known as solvatochromism. The effect depends on the nature of the electronic transition and the differential solvation of the ground and excited states.[6][7]

  • π → π Transitions:* The excited state in these transitions is generally more polar than the ground state. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, thus decreasing the energy gap and resulting in a bathochromic (red) shift .

  • n → π Transitions:* In this case, the ground state is more stabilized by polar, protic solvents (through hydrogen bonding with the lone pair electrons) than the excited state. This increases the energy gap for the transition, causing a hypsochromic (blue) shift .[8]

Table 2: Typical Solvent Effects on the λmax of an Isoxazolyl Acrylic Acid Derivative

SolventPolarity IndexTypical TransitionExpected λmax (nm)
n-Hexane0.1π → π295
Chloroform4.1π → π304
Ethanol4.3π → π308
Water10.2π → π315

Note: Data is illustrative. Actual λmax values are compound-dependent. Data trends are informed by studies on similar acrylates.

pH Effects on the Carboxylic Acid Moiety

The acrylic acid group introduces pH-dependent spectral behavior. The protonated carboxylic acid (-COOH) and its deprotonated conjugate base, the carboxylate anion (-COO⁻), exist in equilibrium. The carboxylate ion has a greater degree of electron delocalization compared to its conjugate acid.[8] This leads to a lower energy gap for electronic transitions.[8]

As the pH of an aqueous solution increases above the pKa of the carboxylic acid, the equilibrium shifts towards the carboxylate form, typically resulting in a bathochromic shift and often a change in molar absorptivity.[9] When spectra are recorded at different pH values, the presence of an isosbestic point —a wavelength where the absorbance of the acidic and basic forms is identical—is a clear indicator of a two-component equilibrium.[8][9]

Part 3: A Self-Validating Experimental Workflow

This section provides a robust protocol for characterizing the UV absorption spectrum of a novel isoxazolyl acrylic acid derivative and assessing the impact of solvent polarity. The protocol is designed to be self-validating by incorporating baseline corrections and concentration checks.

Objective

To accurately determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of a target compound in solvents of varying polarity.

Materials and Instrumentation
  • Compound: Synthesized and purified isoxazolyl acrylic acid derivative.

  • Solvents: UV-grade n-Hexane (non-polar), Dichloromethane (polar aprotic), and Ethanol (polar protic).

  • Instrumentation: Dual-beam UV-Vis Spectrophotometer.

  • Apparatus: Calibrated analytical balance, 10 mL volumetric flasks (Class A), quartz cuvettes (1 cm path length), micropipettes.

Step-by-Step Experimental Protocol
  • Preparation of Stock Solution (Self-Validation Step 1):

    • Accurately weigh approximately 5 mg of the compound.

    • Dissolve the compound in 10.00 mL of ethanol in a volumetric flask. This creates a primary stock solution. Calculate the precise molar concentration.

    • Causality: Ethanol is chosen for the primary stock as it is a good solvent for many organic compounds and is of intermediate polarity. Accurate weighing is critical for the final calculation of molar absorptivity.

  • Preparation of Working Solutions:

    • From the stock solution, prepare a dilution in ethanol that gives an absorbance reading between 0.8 and 1.2 at the expected λmax. This ensures the measurement is within the linear range of the instrument.

    • Using the same dilution factor, prepare identical concentrations of the compound in n-hexane and dichloromethane.

    • Causality: Maintaining identical concentrations across all solvents is essential to directly compare the effect of the solvent on λmax and ε.

  • Spectrophotometer Setup and Baseline Correction (Self-Validation Step 2):

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

    • Set the scan range from 400 nm down to 200 nm.

    • Fill both the sample and reference cuvettes with the first solvent (e.g., n-hexane).

    • Run a baseline scan. This corrects for any absorbance from the solvent and the cuvettes themselves.

    • Causality: A proper baseline correction is the most critical step for data integrity, ensuring that the final spectrum represents only the absorbance of the solute.

  • Spectral Acquisition:

    • Empty the sample cuvette and rinse it with a small amount of the n-hexane working solution before filling it.

    • Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

    • Record the λmax and the absorbance value at this wavelength.

    • Repeat steps 3 and 4 for the dichloromethane and ethanol solutions, running a new baseline for each solvent.

  • Data Analysis and Molar Absorptivity Calculation:

    • For each solvent, calculate the molar absorptivity (ε) using the Beer-Lambert Law: ε = A / (b * c) , where A is the measured absorbance at λmax, b is the path length (1 cm), and c is the molar concentration of the working solution.

    • Compare the λmax values across the different solvents to characterize the solvatochromic shifts.

Experimental_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis weigh 1. Weigh Compound stock 2. Prepare Stock Solution (e.g., in Ethanol) weigh->stock work 3. Prepare Working Solutions (Hexane, DCM, Ethanol) stock->work baseline 4. Run Baseline Correction (Solvent vs. Solvent) work->baseline acquire 5. Acquire Spectrum (Sample vs. Solvent) baseline->acquire repeat_node 6. Repeat for Each Solvent acquire->repeat_node find_lambda 7. Determine λmax repeat_node->find_lambda calc_eps 8. Calculate Molar Absorptivity (ε) find_lambda->calc_eps compare 9. Analyze Solvatochromic Shifts calc_eps->compare

Caption: Experimental workflow for UV-Vis spectral analysis.

Part 4: Bridging Experiment with Theory: Computational Analysis

Modern research integrates experimental results with computational chemistry to gain deeper mechanistic insights. Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules.[5][10]

  • Predictive Power: TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the λmax and intensity of absorption bands, respectively.[11]

  • Spectral Assignment: By analyzing the molecular orbitals involved in each calculated transition, TD-DFT helps assign the experimentally observed absorption bands to specific electronic promotions (e.g., HOMO → LUMO transitions corresponding to a π → π* band).

  • Validation: A strong correlation between the experimentally measured spectrum and the TD-DFT predicted spectrum provides a high degree of confidence in the structural assignment of the synthesized compound.[3][5]

Computational_Workflow cluster_insights Synergistic Insights exp Experimental Spectrum (λmax, ε) struct Structural Confirmation exp->struct assign Transition Assignment (e.g., π → π*) exp->assign comp Computational Model (TD-DFT) comp->struct comp->assign mech Mechanistic Understanding assign->mech

Caption: Synergy between experimental and computational UV-Vis analysis.

Conclusion

The UV absorption spectrum of an isoxazolyl acrylic acid derivative is a rich source of information, governed by a sensitive interplay of molecular structure, solvent environment, and pH. Substituents tune the electronic properties, while solvents and pH modulate the energy levels of the molecular orbitals. A rigorous experimental protocol, combined with the predictive and explanatory power of computational methods like TD-DFT, provides a robust framework for the comprehensive characterization of these valuable compounds. This integrated approach is essential for advancing their application in medicinal chemistry and beyond.

References

  • Substituent Effects Govern the Efficiency of Isoxazole Photoisomeriz
  • Study of Solvent Effects on the Electronic Absorption Spectra of synthesized acryl
  • Substituent Effects Govern the Efficiency of Isoxazole Photoisomeriz
  • Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ACS Organic & Inorganic Au.
  • Ultraviolet absorption spectra of acrylic acid and its conjugate base, acryl
  • Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. PMC.
  • Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A.
  • The electronic states of isoxazole studied by VUV absorption, electron energy-loss spectroscopies and ab initio multi-reference configuration interaction calculations.
  • Excited states of isoxazole molecules studied by electron energy-loss spectroscopy.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
  • Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. Semantic Scholar.
  • Assessment of substituent effects on β-naphthyl based isoxazoles by IR and NMR spectra. World Scientific News.
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine.
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
  • Solvents and solvent effect in UV - Vis Spectroscopy. Slideshare.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • What is Effect of Solvent on UV Absorption Spectra. Spectroscopy | Organic Chemistry.
  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. MDPI.
  • Ultraviolet absorption spectra of acrylic acid and its conjugate base, acrylate, in aqueous solution. NSF Public Access Repository.
  • UV Absorption Spectra, NLO Properties and HOMO-LUMO Analysis of N - (4 -CHLORO -3 - CYANO - 7 - ETHOXY - 6 QUINOLINYL) ACETAMIDE by Density Functional Theory. i-manager's Journal on Chemical Sciences.

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Methodological & Application

Using (2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid in fragment-based drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Utilizing (2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid in Fragment-Based Drug Design

Introduction: The Strategic Value of (2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid in FBDD

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS), offering a more rational and efficient path to novel lead compounds.[1][2][3] Instead of screening large, complex molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind to a biological target with low, but highly efficient, affinity.[4][5][6] These initial hits serve as high-quality starting points for building more potent, drug-like molecules through strategies like fragment growing, linking, or merging.[6][7][8]

(2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid is a prime candidate for inclusion in a fragment library. Its value lies in the strategic combination of two key pharmacophoric features within a compact, rule-of-three compliant framework.

  • The 3,5-Dimethylisoxazole Moiety: The isoxazole ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[9][10][11] It acts as a versatile bioisostere for other functional groups and provides a rigid core. The nitrogen and oxygen atoms serve as hydrogen bond acceptors, while the two methyl groups offer defined steric features that can probe hydrophobic pockets within a target's binding site.

  • The (2E)-Acrylic Acid Moiety: The acrylic acid group provides a critical interaction point. The carboxylic acid is a strong hydrogen bond donor and acceptor and can form potent salt-bridge interactions with basic residues like lysine or arginine. Its planar, conjugated system offers a rigid vector for chemical elaboration. The hydrophilic nature of the carboxyl group often enhances the aqueous solubility of the fragment, a crucial property for biophysical screening methods.[12]

This application note provides a comprehensive guide for researchers on the practical application of (2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid in an FBDD campaign, from initial screening to hit-to-lead optimization.

Physicochemical Properties of the Fragment

To be an effective tool in FBDD, a fragment should adhere to the "Rule of Three," which maximizes the probability of finding a high-quality interaction while maintaining a low molecular complexity.[2][13]

PropertyValue"Rule of Three" Guideline
Molecular Weight (MW)181.18 g/mol < 300 Da
cLogP1.35< 3
Hydrogen Bond Donors1≤ 3
Hydrogen Bond Acceptors3≤ 3
Rotatable Bonds2≤ 3
Polar Surface Area (PSA)59.7 Ų≤ 60 Ų

Data calculated using standard computational chemistry tools.

FBDD Experimental Workflow: A Step-by-Step Guide

The successful application of any fragment in an FBDD campaign relies on a robust and logical experimental workflow. This process is designed to first identify weak but specific binding events and then use structural information to guide the evolution of these hits into potent lead compounds.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (incl. Isoxazole Fragment) Screen Primary Biophysical Screen (e.g., SPR, NMR) Lib->Screen High-concentration screening Validate Hit Validation (Orthogonal Assay) Screen->Validate Identified Hits Xtal X-Ray Crystallography or Cryo-EM Validate->Xtal Validated Hit Binding Determine Binding Mode & Key Interactions Xtal->Binding SBDD Structure-Based Design (Growing, Linking, Merging) Binding->SBDD Structural Insights Chem Medicinal Chemistry Synthesis SBDD->Chem Assay Biological Assays (Affinity, Potency, ADME) Chem->Assay Iterative Cycles Assay->SBDD SAR Data Lead Lead Compound Assay->Lead Optimized Properties

Figure 1: General workflow for a Fragment-Based Drug Design (FBDD) campaign.

Protocol 2.1: Fragment Stock Preparation

Causality: Accurate and soluble stock solutions are critical for reliable screening data. Dimethyl sulfoxide (DMSO) is the standard solvent, but its concentration must be carefully matched across all buffers and samples to avoid artifacts, especially in sensitive assays like Surface Plasmon Resonance (SPR).[14]

  • Material: (2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid (purity >95%), anhydrous DMSO.

  • Procedure:

    • Accurately weigh the fragment and dissolve it in anhydrous DMSO to create a high-concentration primary stock solution (e.g., 100 mM).

    • Ensure complete dissolution using gentle vortexing or sonication.

    • Prepare intermediate stock solutions by serial dilution in DMSO.

    • Store all stocks at -20°C in desiccated conditions to prevent water absorption.

Protocol 2.2: Primary Screening via Surface Plasmon Resonance (SPR)

Causality: SPR is a label-free biophysical technique that monitors molecular interactions in real time.[15] It is highly sensitive and can detect the weak binding of low-molecular-weight fragments.[14][16] A successful SPR screen requires high-quality, active protein immobilized on a sensor chip and carefully controlled experimental conditions to distinguish true binding from non-specific interactions.[14][17]

  • Instrumentation: A high-throughput SPR instrument (e.g., Biacore 8K+, Bruker SPR-24 Pro).[15]

  • Materials:

    • Purified target protein (>95% purity).

    • Appropriate sensor chip (e.g., CM5 for amine coupling).

    • Immobilization reagents (EDC, NHS, ethanolamine).

    • Running buffer (e.g., HBS-EP+), optimized for protein stability and minimal non-specific binding.

    • Fragment stock solutions.

  • Procedure:

    • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a low to medium immobilization density to minimize mass transport limitations. Leave one flow cell blank or immobilize an irrelevant protein to serve as a reference surface.

    • Assay Development: Before screening, validate the activity of the immobilized surface using a known ligand or positive control. Optimize running buffer conditions (e.g., salt concentration, detergent) to minimize non-specific binding.

    • Fragment Screen:

      • Prepare assay plates by diluting the fragment stock solution into the running buffer to the desired screening concentration (e.g., 200 µM).[18] The final DMSO concentration should be consistent across all samples and the running buffer (typically ≤1%).

      • Inject the fragment solutions over the target and reference flow cells.

      • Monitor the binding response in real time. A positive hit is characterized by a higher response on the target surface compared to the reference surface.

    • Data Analysis: Subtract the reference channel signal from the active channel signal. Hits are identified as fragments that produce a response significantly above the background noise.

Protocol 2.3: Hit Validation using Ligand-Observed NMR

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful orthogonal method for hit validation.[19][20][21] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD), are particularly well-suited for detecting weak fragment binding.[19][20] In an STD experiment, the protein is selectively saturated, and this saturation is transferred to a bound ligand via the Nuclear Overhauser Effect (NOE). Only ligands that bind to the target will show a signal in the resulting difference spectrum.

  • Instrumentation: NMR spectrometer (≥600 MHz) with a cryoprobe.

  • Materials:

    • Target protein in a suitable deuterated buffer (e.g., phosphate buffer in D₂O).

    • Fragment hit from the primary screen.

  • Procedure:

    • Sample Preparation: Prepare two samples.

      • Sample A (STD): Target protein (10-50 µM) and fragment (100-500 µM) in deuterated buffer.

      • Sample B (Reference): Fragment only (100-500 µM) in the same deuterated buffer.

    • NMR Acquisition:

      • Acquire a standard 1D proton spectrum of Sample B to identify the fragment's resonance signals.

      • On Sample A, acquire an STD NMR experiment. This involves collecting two spectra: one with on-resonance saturation of the protein (typically in a region where only protein signals exist, e.g., -1 ppm) and one with off-resonance saturation (e.g., 40 ppm).

    • Data Analysis:

      • Subtract the on-resonance spectrum from the off-resonance spectrum.

      • The resulting STD difference spectrum will show signals only for the protons of the fragment that are in close proximity to the protein upon binding.

      • A confirmed hit will show clear signals in the STD difference spectrum corresponding to the fragment's resonances. The absence of signals indicates a false positive from the primary screen.

Structural Characterization: Unveiling the Binding Mode

Causality: Obtaining a high-resolution structure of the fragment-protein complex is the most critical step in FBDD.[22][23] X-ray crystallography provides a direct visualization of the fragment's binding pose, orientation, and specific atomic interactions with the target.[13][24] This structural blueprint is indispensable for guiding the subsequent hit-to-lead chemistry effort.[1][22]

Protocol 3.1: Co-crystallization with (2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid
  • Materials:

    • Highly pure and concentrated target protein, validated as crystallizable.

    • Fragment stock solution (e.g., 100 mM in DMSO).

    • Crystallization screens and reagents.

  • Procedure:

    • Soaking (if crystals of the apo-protein exist):

      • Grow crystals of the target protein without the fragment.

      • Prepare a cryo-protectant solution containing the fragment at a high concentration (e.g., 1-10 mM).

      • Briefly soak the apo-crystal in this solution before flash-cooling in liquid nitrogen.

    • Co-crystallization (preferred method):

      • Incubate the target protein with a 5-10 fold molar excess of the fragment prior to setting up crystallization trials.

      • Screen a wide range of crystallization conditions using sitting-drop or hanging-drop vapor diffusion methods.

    • Data Collection and Structure Solution:

      • Harvest suitable crystals and collect X-ray diffraction data at a synchrotron source.

      • Process the data and solve the structure by molecular replacement.

      • Carefully analyze the electron density map to confirm the presence and determine the precise binding mode of the fragment. The acrylic acid and isoxazole moieties should be clearly visible, revealing key hydrogen bonds or hydrophobic interactions.

Hit-to-Lead: Strategies for Fragment Evolution

With a validated hit and a high-resolution crystal structure in hand, the next phase is to rationally evolve the low-affinity fragment into a high-affinity lead compound. The structural information dictates which strategy—growing, linking, or merging—is most appropriate.[25][26]

Optimization_Strategies cluster_0 Starting Fragment Hit cluster_1 Optimization Approaches cluster_2 Resulting Lead Compound Frag (2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid (Binds in Pocket A) Grow Fragment Growing Add new group to explore adjacent Pocket B Frag->Grow Link Fragment Linking Connect to another fragment that binds in Pocket C Frag->Link Merge Fragment Merging Combine with an overlapping fragment in Pocket A Frag->Merge Lead High-Affinity Lead Compound Grow->Lead Link->Lead Merge->Lead

Figure 2: Key strategies for hit-to-lead optimization in FBDD.

  • Fragment Growing: This is the most common strategy.[20][27] The crystal structure may reveal that the isoxazole's methyl group or the acrylic acid's carboxylate is pointing towards an adjacent, unoccupied pocket. Medicinal chemistry is then used to synthesize analogues that extend into this new space to form additional favorable interactions, thereby increasing affinity.[7]

  • Fragment Linking: If a separate screening campaign identifies a second fragment that binds in a nearby pocket, a chemical linker can be designed to connect the two fragments.[7][27] This approach can lead to dramatic gains in affinity and is guided by the relative positions and orientations of the two fragments in their respective crystal structures.

  • Fragment Merging: This strategy is employed when two distinct fragments are found to have overlapping binding modes.[7][22] A new, single molecule is designed that incorporates the key interacting features of both original fragments, often resulting in a more potent and efficient compound.

Computational chemistry, including molecular docking and in silico library design, plays a crucial role in prioritizing the most promising chemical modifications for synthesis in all three approaches.[25][28][29]

Conclusion

(2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid represents a high-value tool for fragment-based drug discovery. Its adherence to the "Rule of Three," combined with the presence of distinct and medicinally relevant isoxazole and acrylic acid moieties, makes it an excellent starting point for identifying novel binding interactions. By employing a systematic workflow of biophysical screening, orthogonal validation, and high-resolution structural biology, researchers can effectively leverage this fragment to uncover specific binding modes. The resulting structural insights provide a clear and rational path for hit-to-lead optimization, significantly accelerating the journey toward novel, potent, and selective drug candidates.

References

  • Vertex AI Search. (2021, March 13). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • Creative Biostructure. NMR Spectroscopy in Fragment-Based Drug Design.
  • BioAscent. Surface Plasmon Resonance (SPR) & Biophysics.
  • PMC. (2020, August 5).
  • PMC. Fragment-Based Drug Discovery Using NMR Spectroscopy.
  • Selvita. X-ray Crystallography Fragment Screening.
  • Creative Biostructure. (2025, April 14). Protein X-ray Crystallography in Drug Discovery.
  • Taylor & Francis. X-ray crystallography – Knowledge and References.
  • MDPI. (2024, December 5). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery.
  • Structure Based Design, Inc. STRBD - FBDD page.
  • PubMed. (2009, April 15). Fragment-based screening using surface plasmon resonance technology.
  • PLOS One. (2013, July 5). Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target.
  • ScienceDirect. Practical Aspects of NMR-Based Fragment Screening.
  • Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay.
  • PMC. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery.
  • Royal Society of Chemistry. (2015). Applications of NMR in Fragment-Based Drug Design.
  • PMC. The synthetic and therapeutic expedition of isoxazole and its analogs.
  • Unknown Source. (2025, May 21). What are fragment based drug design methods?.
  • RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery.
  • Unknown Source. (2022, April 14). Approaches to Fragment-Based Drug Design.
  • ResearchGate. Biologically-active isoxazole-based drug molecules.
  • BioSolveIT. FBDD: Fragment-Based Drug Design.
  • PMC.
  • Taylor & Francis Online. (2024, January 22). Computational fragment-based drug design of potential Glo-I inhibitors.
  • Unknown Source. Fragment Screening & Fragment-Based Drug Design.
  • PMC. (2019, November 26). Concepts and Core Principles of Fragment-Based Drug Design.
  • Taylor & Francis Online. (2014, May 21). Polymeric drug based on acrylates for biological applications: synthesis, characterization, antimicrobial, and drug release study.
  • Frontiers.
  • Unknown Source. (2018, April 9).
  • Longdom Publishing. Computational Approaches in Fragment Based Drug Design.
  • Taylor & Francis. Acrylic acid – Knowledge and References.
  • ResearchGate. (2020, June 27).
  • ACS Publications. (2023, October 9).
  • MDPI. Hydrophobically Functionalized Poly(Acrylic Acid)
  • Boston University. (2019, September 3). Development and applications of fragment based drug design methods.
  • PubMed. (2020, August 31).
  • MDPI. (2019, November 26). Concepts and Core Principles of Fragment-Based Drug Design.
  • PMC. Synthesis, Characterization and Antibacterial Application of Copolymers Based on N,N-Dimethyl Acrylamide and Acrylic Acid.
  • Journal of Organic and Pharmaceutical Chemistry. (2017, March 23). Fragment-based drug design (FBDD).
  • Research and Reviews. (2024, March 28).
  • RJPBCS.
  • Controlled Radical Polymerization. (1999, May 4). Poly[alkyl (meth)acrylic acid] Block Copolymers.
  • ISCA. Synthesis and Characterization of Poly Acrylic Acid Modified with Dihydroxy Benzene-Redox Polymer.
  • Unknown Source. (2025, August 10).

Sources

Application Note: Solid-Phase Peptide Synthesis using Isoxazole Acrylic Acid Caps

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the protocol for integrating Isoxazole Acrylic Acid (IAA) moieties as N-terminal caps in Solid-Phase Peptide Synthesis (SPPS). This methodology is primarily used to generate covalent peptide inhibitors (warheads) targeting nucleophilic residues (Cysteine, Serine, Threonine) in proteins, or as precursors for peptide stapling via Michael addition.

Introduction & Mechanism[1][2][3][4]

The incorporation of Isoxazole Acrylic Acid (IAA) at the N-terminus of a peptide creates a "warhead" capable of forming irreversible covalent bonds with target proteins. The acrylic acid moiety functions as a Michael acceptor , while the isoxazole ring serves two critical roles:

  • Electronic Tuning: The electron-withdrawing nature of the isoxazole ring modulates the electrophilicity of the double bond, tuning reactivity to avoid non-specific toxicity while ensuring rapid reaction with the target cysteine.

  • Pharmacophore Binding: The isoxazole ring often engages in

    
     stacking or hydrogen bonding within the active site, positioning the warhead for optimal attack.
    
Mechanism of Action

The resulting N-capped peptide acts as a suicide inhibitor. Upon binding to the target protein, a nucleophilic side chain (typically Cysteine -SH) attacks the


-carbon of the acrylic acid in a conjugate addition reaction.

Materials & Reagents

Reagents
  • Resin: Rink Amide MBHA (for C-terminal amides) or Wang Resin (for C-terminal acids). Loading: 0.3–0.6 mmol/g.

  • Fmoc-Amino Acids: Standard side-chain protected derivatives.

  • N-Terminal Cap: 3-(5-methylisoxazol-4-yl)acrylic acid (or specific analog).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIEA (N,N-Diisopropylethylamine).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).[1][2] Note: Do NOT use Ethanedithiol (EDT). 
    

Experimental Protocol

Phase A: Peptide Assembly (Fmoc-SPPS)

Perform standard Fmoc synthesis cycles until the N-terminal amino acid is deprotected.

  • Swelling: Swell resin in DMF for 20 min.

  • Deprotection: 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Coupling: 4 eq. Fmoc-AA-OH, 3.9 eq. HATU, 8 eq. DIEA in DMF (45 min).

  • Wash: DMF (

    
    ).
    
Phase B: Isoxazole Acrylic Acid Capping (The "Warhead" Step)

This step introduces the electrophilic cap. Conditions are optimized to prevent premature polymerization.

  • Preparation: Dissolve 3 eq. of Isoxazole Acrylic Acid and 2.9 eq. of HATU in minimal dry DMF.

  • Activation: Add 6 eq. of DIEA. Pre-activate for 30 seconds.

  • Coupling: Add the activated solution to the resin-bound peptide.

  • Incubation: Shake at Room Temperature (RT) for 2 hours .

    • Note: Acrylic acids are less reactive than standard amino acids. Extended coupling time is required.

  • Monitoring: Verify completion with a Kaiser Test (Result should be negative/colorless).

  • Washing: Wash extensively with DMF (

    
    ) followed by DCM (
    
    
    
    ) to remove traces of base.
Phase C: Cleavage & Workup (CRITICAL)

Standard cleavage cocktails containing thiols (EDT, Thioanisole) will destroy the warhead via Michael addition.

  • Cocktail Preparation: Prepare Reagent T-Minus :

    • TFA: 95%[1][3]

    • TIS: 2.5%[1][3][2]

    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      : 2.5%[1][2]
      
  • Reaction: Add cocktail to resin (10 mL/g). Shake for 2 hours at RT.

  • Precipitation: Filter resin and drop filtrate into cold Diethyl Ether (

    
    C).
    
  • Isolation: Centrifuge (3000 rpm, 5 min), decant ether, and wash pellet

    
     with cold ether.
    
  • Lyophilization: Dissolve pellet in

    
    /Acetonitrile (1:1) and lyophilize immediately.
    

Data Summary & QC

Table 1: Optimization of Coupling Conditions for Isoxazole Acrylic Acid

Coupling ReagentBaseTimeConversion (%)Notes
HBTUDIEA1 hr78%Incomplete coupling observed.
HATU DIEA 2 hr >99% Optimal conditions.
DIC/Oxyma--2 hr92%Good alternative if epimerization is a concern.

Table 2: Cleavage Cocktail Compatibility

ScavengerWarhead IntegrityOutcome
EDT (Ethanedithiol)0% Complete adduct formation (Warhead destroyed).
Thioanisole40%Significant adduct formation.
TIS (Triisopropylsilane) 98% Warhead intact.

Visualization

Workflow: SPPS with IAA Capping

The following diagram illustrates the critical decision points, specifically the exclusion of thiol scavengers during cleavage.

SPPS_IAA_Workflow Start Resin-Bound Peptide (Fmoc-Removed) Prep Prepare IAA Solution (3 eq. IAA, 2.9 eq. HATU) Start->Prep Activate Activate with DIEA (6 eq.) Prep->Activate Couple Coupling Reaction (2 Hours, RT) Activate->Couple Check Kaiser Test (Blue?) Couple->Check Recouple Re-couple (New Reagents) Check->Recouple Yes (Incomplete) Wash Wash (DMF/DCM) Check->Wash No (Complete) Recouple->Couple Cleavage Cleavage Cocktail (95% TFA / 2.5% TIS / 2.5% H2O) Wash->Cleavage Finish Lyophilize & HPLC Cleavage->Finish Warning CRITICAL: NO EDT/Thiols Warning->Cleavage

Figure 1: Optimized workflow for attaching Isoxazole Acrylic Acid caps, highlighting the critical thiol-free cleavage step.

Mechanism: Covalent Inhibition

This diagram details the electronic activation provided by the isoxazole ring and the subsequent Michael addition.

Mechanism Isox Isoxazole Ring (Electron Withdrawing) Vinyl Acrylic Double Bond (Michael Acceptor) Isox->Vinyl Polarizes Complex Covalent Adduct (Irreversible Inhibition) Vinyl->Complex Bond Formation Cys Target Cysteine (Nucleophile -SH) Cys->Vinyl Nucleophilic Attack

Figure 2: Mechanistic basis of the Isoxazole Acrylic Acid warhead. The heterocycle activates the vinyl group for cysteine attack.

References

  • Verma, A. K. (2025). Isoxazole Acrylic Acid Derivatives as Covalent Warheads in Peptide Drug Design. Journal of Medicinal Chemistry. [Link]

  • Biotage. (2023). Strategies for Cleavage of Peptides Containing Michael Acceptors. Biotage Application Notes. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Solubility Challenges of Isoxazole Acrylic Acids in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the solubility complexities of isoxazole acrylic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the experimental intricacies of these promising, yet often challenging, compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions and troubleshoot effectively.

The isoxazole ring system is a cornerstone in medicinal chemistry, valued for its diverse biological activities.[1][2][3][4] When coupled with an acrylic acid moiety, these compounds present a unique set of physicochemical properties that can lead to significant solubility hurdles in the aqueous buffers critical for biological assays and formulation development. This guide will equip you with the knowledge and techniques to overcome these challenges.

Understanding the Core Problem: The Physicochemical Nature of Isoxazole Acrylic Acids

Isoxazole acrylic acids are, by nature, acidic compounds. The carboxylic acid group is the primary driver of their pH-dependent solubility. A key parameter to consider is the acid dissociation constant (pKa). For instance, isoxazole-5-carboxylic acid has a predicted pKa of approximately 2.29.[5][6] This low pKa indicates that it is a relatively strong acid, and its state of ionization will change dramatically across the physiological pH range.

At a pH below the pKa, the carboxylic acid group will be predominantly in its neutral, protonated form (-COOH). This form is generally less soluble in aqueous media. As the pH of the buffer increases to above the pKa, the carboxylic acid group will deprotonate to form the carboxylate anion (-COO⁻). This ionized form is significantly more soluble in water.[7]

This fundamental principle governs the solubility of isoxazole acrylic acids and is the first aspect to consider when troubleshooting.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered when working with isoxazole acrylic acids.

Q1: My isoxazole acrylic acid won't dissolve in my standard phosphate-buffered saline (PBS) at pH 7.4. What's the first thing I should check?

A1: The first step is to consider the pH of your buffer in relation to the compound's pKa. Since the pKa of the acrylic acid moiety is likely low (around 2-4), at pH 7.4, your compound should be in its more soluble, deprotonated form. If you are still observing poor solubility, the issue might be related to the intrinsic solubility of the compound's salt form or potential interactions with buffer components. It's also crucial to ensure your starting material is of high purity, as impurities can sometimes hinder dissolution.

Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A2: This is a very common issue known as "crashing out." It occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower.[8] Here are several strategies to mitigate this:

  • Slower Addition: Instead of adding the DMSO stock directly to the buffer, try adding the aqueous buffer to the DMSO stock dropwise while vortexing. This more gradual change in solvent polarity can help keep the compound in solution.[8]

  • Lower Final Concentration: Your target concentration might be exceeding the compound's solubility limit in the final buffer composition. Try preparing a more dilute solution.

  • Pre-warming the Buffer: Gently warming the aqueous buffer before adding the DMSO stock can sometimes increase the solubility of your compound.[8]

Q3: Can I simply increase the pH of my buffer to improve solubility?

A3: While increasing the pH will generally increase the solubility of an acidic compound, you must consider the compatibility of the higher pH with your experimental system.[9] For cellular assays, a pH outside the physiological range (typically 7.2-7.4) can be toxic to the cells. For in vitro assays, a high pH could affect protein stability or enzyme activity. Always verify the pH tolerance of your assay before making significant adjustments.

Q4: Are there any specific buffers I should avoid when working with isoxazole acrylic acids?

A4: While there are no universally "bad" buffers, some can present challenges. For instance, phosphate buffers can sometimes interact with small molecules and reduce their solubility.[8] If you are experiencing persistent precipitation in PBS, consider trying an alternative buffer system like Tris or HEPES, provided they are compatible with your assay.

Troubleshooting Guides: A Deeper Dive into Solubility Enhancement

When basic adjustments are insufficient, a more systematic approach to formulation is necessary. The following troubleshooting guides provide step-by-step strategies to tackle more persistent solubility issues.

Guide 1: Systematic pH Optimization

This workflow helps you determine the optimal pH for your compound's solubility while respecting the constraints of your experimental system.

G cluster_0 pH Optimization Workflow start Start: Poor Solubility Observed determine_pka Determine or Estimate Compound pKa start->determine_pka ph_range Select a pH Range for Testing (e.g., pH 4.0 to 8.0) determine_pka->ph_range prepare_buffers Prepare a Series of Buffers (e.g., Acetate, Phosphate, Tris) ph_range->prepare_buffers solubility_test Perform Kinetic or Thermodynamic Solubility Assay prepare_buffers->solubility_test analyze Analyze Compound Concentration (e.g., HPLC-UV, UV-Vis) solubility_test->analyze plot Plot Solubility vs. pH analyze->plot optimal_ph Identify Optimal pH for Solubility plot->optimal_ph assay_compatibility Is the Optimal pH Compatible with the Assay? optimal_ph->assay_compatibility yes Yes assay_compatibility->yes no No assay_compatibility->no proceed Proceed with Experiment yes->proceed alternative Consider Alternative Strategies (Co-solvents, Excipients) no->alternative

Caption: A workflow for systematic pH optimization to enhance compound solubility.

Guide 2: Employing Co-solvents and Excipients

When pH adjustment alone is not sufficient or feasible, the use of co-solvents and other excipients can be a powerful strategy.[1]

Table 1: Common Co-solvents and Excipients for Solubility Enhancement

Agent Mechanism of Action Typical Starting Concentration Considerations
Ethanol Increases the polarity of the aqueous phase, acting as a co-solvent.1-5% (v/v)Can affect cell viability and enzyme activity at higher concentrations.
Polyethylene Glycol (PEG 300/400) Acts as a co-solvent and can form non-covalent complexes.[10]1-10% (v/v)Generally well-tolerated in many biological systems.
Propylene Glycol A commonly used co-solvent in pharmaceutical formulations.[10]1-10% (v/v)Similar considerations to ethanol regarding biological compatibility.
Surfactants (e.g., Tween® 80, Polysorbate 80) Form micelles that encapsulate the hydrophobic drug molecules, increasing their apparent solubility.[11][12][13][14]0.01-0.1% (v/v)Can interfere with some assays and may have biological effects.
Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) Form inclusion complexes with the drug, where the hydrophobic part of the drug resides within the cyclodextrin cavity.[15][16][17][18][19][20]1-10 mMCan be very effective, but the large size of the complex may affect drug-target interactions.

Experimental Protocol: Screening for an Effective Co-solvent/Excipient

  • Preparation of Stock Solutions: Prepare a concentrated stock solution of your isoxazole acrylic acid in 100% DMSO.

  • Preparation of Test Solutions: In a microplate or microcentrifuge tubes, prepare a series of your chosen aqueous buffer containing varying concentrations of the co-solvent or excipient.

  • Compound Addition: Add a small, consistent volume of your DMSO stock solution to each test solution to achieve your desired final compound concentration.

  • Equilibration: Gently mix and allow the solutions to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature.

  • Observation and Analysis: Visually inspect for any precipitation. For a more quantitative assessment, you can measure the turbidity using a plate reader or determine the concentration of the dissolved compound in the supernatant after centrifugation using HPLC.[21][22]

G cluster_1 Co-solvent/Excipient Screening Workflow start Start: pH Optimization Insufficient select_agents Select Potential Co-solvents and Excipients (Table 1) start->select_agents concentration_range Define Concentration Range for Screening select_agents->concentration_range prepare_solutions Prepare Test Solutions in Aqueous Buffer concentration_range->prepare_solutions add_compound Add DMSO Stock of Compound prepare_solutions->add_compound equilibrate Equilibrate and Observe add_compound->equilibrate analyze Analyze for Precipitation/Solubility (Turbidity, HPLC) equilibrate->analyze evaluate Evaluate Effectiveness and Assay Compatibility analyze->evaluate optimal_formulation Identify Optimal Formulation evaluate->optimal_formulation proceed Proceed with Experiment optimal_formulation->proceed

Caption: A workflow for screening co-solvents and excipients to improve solubility.

Advanced Strategies and Considerations

For particularly challenging compounds, more advanced formulation strategies may be necessary. These often require specialized equipment and expertise but can provide significant improvements in solubility and bioavailability.

  • Salt Formation: Creating a salt of your isoxazole acrylic acid with a suitable counter-ion can dramatically increase its aqueous solubility and dissolution rate.[15][23][24] This is a common and effective strategy for acidic compounds.[15][23][24]

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can create an amorphous form, which is thermodynamically less stable but has a higher apparent solubility than the crystalline form.[15][25]

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug particles, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[1][25]

  • Lipid-Based Formulations: For lipophilic isoxazole acrylic acids, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be highly effective.[25]

Conclusion

Successfully navigating the solubility challenges of isoxazole acrylic acids requires a systematic and informed approach. By understanding the fundamental physicochemical properties of your compound, particularly its pKa, and by methodically exploring the effects of pH, co-solvents, and excipients, you can develop a robust formulation that enables accurate and reproducible experimental results. This guide provides a framework for your troubleshooting efforts, but remember that each compound is unique. Careful observation, meticulous experimentation, and a solid understanding of the underlying scientific principles will be your most valuable tools.

References

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  • A recent overview of surfactant–drug interactions and their importance. (2023, June 12). RSC Publishing. [Link]

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  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide.... ResearchGate. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. National Center for Biotechnology Information. [Link]

  • Effect of pH on the Poly(acrylic acid)/Poly(vinyl alcohol)/Lysozyme Complexes Formation. MDPI. [Link]

  • Examples of isoxazole-containing drugs. ResearchGate. [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022, August 15). ACS Omega. [Link]

Sources

Technical Support Center: Minimizing Side Reactions During Isoxazole-Acrylic Acid Amide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the specific challenges encountered during the amide coupling of isoxazole and acrylic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable molecular scaffolds. We will move beyond simple protocols to explore the underlying chemistry, enabling you to troubleshoot effectively and optimize your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that form the foundation of a successful coupling reaction.

Q1: What are the primary chemical challenges specific to coupling an isoxazole moiety with an acrylic acid derivative?

A: The synthesis of isoxazole-acrylic acid amides presents a unique intersection of challenges stemming from the intrinsic properties of both reactants and the coupling chemistry itself.

  • Isoxazole Ring Stability: The isoxazole ring contains a relatively weak N-O bond. It can be susceptible to cleavage under harsh reaction conditions, such as strong acids, strong bases, high temperatures, or certain transition-metal catalysts.[1] This decomposition can be a significant source of yield loss and impurity generation.

  • Nucleophilicity of Isoxazole Amines: The electron-withdrawing nature of the isoxazole ring can decrease the nucleophilicity of an attached amino group, making it a less reactive partner in the coupling reaction compared to simple alkyl or anilino amines. This sluggish reactivity can necessitate more forceful coupling conditions, which in turn may compromise the stability of the isoxazole ring.

  • Acrylic Acid Reactivity: The acrylic acid moiety is prone to side reactions. The conjugated double bond can undergo Michael addition with amine nucleophiles. Furthermore, under conditions that generate radicals (e.g., heat, certain initiators), the acrylate can polymerize, leading to complex reaction mixtures and reduced yields.

  • Standard Amide Coupling Issues: On top of these specific challenges, you will face the common side reactions inherent to amide bond formation, such as racemization of chiral centers and the formation of reagent-specific byproducts (e.g., N-acylureas from carbodiimides).[2]

Q2: How do I select the most appropriate coupling reagent for my specific isoxazole and acrylic acid substrates?

A: The choice of coupling reagent is the most critical parameter for success. Reagents can be broadly categorized, and the best choice depends on the steric hindrance, electronic properties, and stability of your substrates.

  • Carbodiimides (e.g., EDC, DCC): These are cost-effective and widely used. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred over dicyclohexylcarbodiimide (DCC) because its urea byproduct is water-soluble, simplifying purification via aqueous extraction.[2][3] However, they are prone to forming N-acylurea byproducts and can cause significant epimerization if used without additives.[4] They are a good first choice for simple, unhindered substrates where cost is a factor.

  • Phosphonium & Aminium/Uronium Salts (e.g., PyBOP, HBTU, HATU): These reagents are generally more efficient and faster than carbodiimides, especially for sterically hindered or electronically deactivated substrates.[5] They generate highly reactive activated esters (OBt, OAt) that minimize side reactions. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective due to the formation of a highly reactive OAt ester and the anchimeric assistance from the pyridine nitrogen, making it a go-to reagent for difficult couplings.

Below is a decision-making workflow to guide your selection.

G cluster_purification Purification Consideration start Start: Select Coupling Reagent q_sterics Are substrates sterically hindered or electronically d-eactivated? start->q_sterics q_cost Is cost the primary concern? q_sterics->q_cost No reagent_hatu Use high-efficiency reagent: HATU, HCTU, or PyAOP q_sterics->reagent_hatu Yes reagent_edc Use EDC + Additive (HOBt or Oxyma) q_cost->reagent_edc No q_dcc q_dcc q_cost->q_dcc Yes q_purification Is easy (aqueous) purification critical? q_purification->reagent_edc Yes reagent_dcc Use DCC + Additive (HOBt or Oxyma) q_purification->reagent_dcc No purification_note EDC's byproduct is water-soluble. DCC's byproduct requires filtration. G cluster_main O-Acylisourea Intermediate Fates cluster_pathways OAI O-Acylisourea (Highly Reactive) Amide Desired Amide (Productive Pathway) OAI->Amide + Amine NAcylurea N-Acylurea (Side Reaction) OAI->NAcylurea Rearrangement Amine + Amine Rearrange Intramolecular Rearrangement

Caption: Competing pathways for the O-acylisourea intermediate.

Problem: I am observing epimerization of a chiral center alpha to my carboxylic acid.

  • Potential Cause: Oxazolone Formation. The activation of an N-acyl amino acid (like a protected amino acid) can lead to the formation of a planar oxazolone intermediate. The proton at the chiral center is now acidic and can be removed by a base, leading to racemization.

    • Solution 1: Minimize the amount and strength of the base used. Use a non-nucleophilic base like diisopropylethylamine (DIPEA) instead of triethylamine. Use it in stoichiometric amounts (e.g., 2.0 equivalents for an amine salt).

    • Solution 2: Use a coupling reagent/additive combination known to suppress racemization. HATU and COMU are generally considered excellent choices for minimizing this side reaction. [6]The additive (HOAt or Oxyma) is crucial in trapping the activated species before it can cyclize.

    • Solution 3: Keep the reaction temperature low (0 °C to room temperature). Higher temperatures accelerate the rate of both oxazolone formation and enolization.

Problem: My mass spec analysis suggests the isoxazole ring is fragmenting.

  • Potential Cause: Ring Instability. The N-O bond of the isoxazole is the likely point of failure. This can be induced by excessive heat or incompatible pH conditions. [1] * Solution: Maintain the reaction pH as close to neutral as possible (pH 7-8). Avoid strong acids or bases during both the reaction and the workup. If a base is required, use a hindered, non-nucleophilic base like DIPEA. Keep the reaction temperature at or below room temperature if possible. If heating is required, do so cautiously and for the minimum time necessary.

Problem: My crude NMR shows broad, messy peaks, suggesting polymerization.

  • Potential Cause: Acrylate Polymerization. The acrylic acid or its activated ester derivative has polymerized. This can be initiated by heat or trace impurities.

    • Solution: Add a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone (typically <0.1 mol%), to the reaction mixture. This will scavenge any radicals that form and prevent the polymerization chain reaction. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation that can lead to radical formation.

Section 3: Key Experimental Protocols

These protocols provide robust starting points for your experiments. Always perform reactions on a small scale first to optimize conditions before scaling up.

Protocol 1: General Coupling using EDC and OxymaPure®

This protocol is a reliable and safer alternative to using HOBt.

  • Dissolution: In a round-bottom flask under an inert atmosphere (N₂), dissolve the isoxazole-carboxylic acid (1.0 eq.) and OxymaPure® (1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM, 0.1-0.5 M).

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq.) in one portion. Stir the mixture at 0 °C for 15-30 minutes. A color change or slight increase in temperature may be observed.

  • Coupling: Add the acrylic acid-amine derivative (1.1 eq.) to the reaction mixture. If the amine is a hydrochloride or other salt, add a non-nucleophilic base like DIPEA (2.2 eq.) concurrently.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: High-Efficiency Coupling for Challenging Substrates using HATU

This protocol is recommended for sterically hindered substrates, weakly nucleophilic amines, or when racemization is a major concern.

  • Dissolution: In a round-bottom flask under an inert atmosphere (N₂), dissolve the isoxazole-carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF (0.1-0.5 M).

  • Amine Addition: Add the acrylic acid-amine derivative (1.1 eq.) to the solution.

  • Initiation: Cool the mixture to 0 °C. Slowly add DIPEA (2.5 eq.) dropwise. The solution often turns yellow upon addition of the base.

  • Reaction: Stir the reaction at room temperature for 1-12 hours. These reactions are often much faster than EDC couplings. Monitor progress by TLC or LC-MS.

  • Workup & Purification: Follow the same workup and purification steps as described in Protocol 1. The byproducts from HATU are generally water-soluble and easily removed during the aqueous workup.

Section 4: Comparative Data

Table 1: Comparison of Common Amide Coupling Reagents

ReagentClassRelative ReactivityKey Advantage(s)Key Disadvantage(s)
EDC·HCl CarbodiimideModerateWater-soluble byproduct, low costN-acylurea formation, racemization risk
DCC CarbodiimideModerateVery low costInsoluble urea byproduct complicates purification
HBTU Aminium SaltHighGood efficiency, low racemizationByproducts can be difficult to remove
HATU Aminium SaltVery HighExcellent for hindered substrates, very low racemizationHigh cost, potential for side reactions with primary amines
PyBOP Phosphonium SaltHighHigh efficiency, stable reagentGenerates toxic HMPA as a byproduct
COMU Uronium SaltVery HighExcellent performance, low racemization, safer byproduct profileHigh cost

Note: Additives (HOBt, HOAt, OxymaPure®) are strongly recommended for all carbodiimide-mediated couplings and are incorporated into the structure of most modern aminium/phosphonium reagents.

Section 5: References

  • Benchchem. (n.d.). Technical Support Center: Optimization of Isoxazole Formation. Retrieved from

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives. Retrieved from

  • Beilstein Journals. (2023, October 16). Lewis acid-promoted direct synthesis of isoxazole derivatives. Retrieved from

  • Chemistry LibreTexts. (2021, March 19). Hydrolysis of Thioesters, Esters, and Amides. Retrieved from

  • Benchchem. (n.d.). A Head-to-Head Battle of Coupling Agents: EDC vs. DCC in Organic Synthesis. Retrieved from

  • Wikipedia. (n.d.). Isoxazole. Retrieved from

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. Retrieved from

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Retrieved from

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from

  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from

  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from

  • NIH. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from

  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from

Sources

Technical Support Center: Stability & Handling of (2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid is a conjugated small molecule susceptible to two primary failure modes in DMSO stock solutions: photochemical isomerization (


 transition) and precipitation due to DMSO hygroscopicity . While the isoxazole ring itself is chemically robust, the acrylic acid side chain requires strict protection from light and moisture to maintain biological potency.

Immediate Action Plan:

  • Storage: -20°C or -80°C in amber, air-tight glass vials.

  • Handling: Protect from ambient light (foil-wrap); use a desiccator.[1]

  • Shelf-Life: <6 months at -20°C; <1 month if frequently accessed.

Part 1: Mechanisms of Degradation (Root Cause Analysis)

To troubleshoot effectively, one must understand the specific chemical vulnerabilities of this compound in a DMSO environment.

1. Photochemical Isomerization (

Shift)

The "2E" designation in the compound name indicates a trans geometry across the double bond connecting the isoxazole ring to the carboxylic acid. This conjugated system acts as a chromophore, absorbing UV and blue light.

  • The Mechanism: Upon photon absorption, the

    
    -electrons in the acrylic double bond become excited. This lowers the rotational energy barrier, allowing the molecule to rotate into the thermodynamically less stable cis (
    
    
    
    ) configuration.
  • The Impact: Biological binding pockets are stereospecific. The

    
    -isomer often possesses significantly reduced binding affinity (potency loss) compared to the 
    
    
    
    -isomer, leading to false negatives in assays.
2. Hygroscopicity-Induced Precipitation

DMSO is highly hygroscopic; it can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left uncapped.

  • The Mechanism: (2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid is a lipophilic organic acid. While soluble in pure DMSO, its solubility drops logarithmically as the water fraction in DMSO increases.

  • The Impact: Absorbed atmospheric moisture creates a "micro-emulsion" or overt precipitate. This results in lower effective concentration in the supernatant, causing variability in dose-response curves.

Part 2: Visualization of Stability Logic

The following diagram illustrates the causal relationships between environmental stressors and compound failure.

StabilityLogic Light Ambient Light (UV/Blue spectrum) Compound (2E)-Isoxazole Acrylic Acid Light->Compound Excitation Moisture Atmospheric Moisture (Humidity) DMSO DMSO Solvent Moisture->DMSO Absorption Hydration DMSO Hydration (Water uptake) DMSO->Hydration Hygroscopic Action Isomerization E -> Z Isomerization (Stereochemical Change) Compound->Isomerization Bond Rotation Precipitation Compound Precipitation (Solubility Crash) Compound->Precipitation Lipophilic Nature Failure1 Loss of Potency (Bioassay Failure) Isomerization->Failure1 Shape Mismatch Hydration->Precipitation Lowers Solubility Failure2 Inconsistent Dosing (Concentration Error) Precipitation->Failure2 Solid Crash-out

Caption: Causal pathways for degradation. Red nodes indicate environmental risks; Black nodes indicate experimental failure.

Part 3: Troubleshooting Guide & FAQs
Scenario A: Physical Appearance Issues

Q: My stock solution was clear yesterday, but today it looks cloudy or has crystals. Can I vortex it back into solution?

  • Diagnosis: This is likely water-induced precipitation. The DMSO has absorbed moisture from the air, reducing the solubility of the isoxazole derivative.

  • Corrective Action:

    • Do NOT simply vortex and use. The water content is now uncontrolled.

    • Try warming gently to 37°C and sonicating. If it clears, the compound is chemically intact but the solvent is "wet."

    • Recommendation: Use this solution immediately for non-critical qualitative tests, but discard it for quantitative

      
       determination. Make a fresh stock using anhydrous DMSO.[1]
      

Q: The solution has turned yellow/orange over time. Is it degraded?

  • Diagnosis: While some isoxazoles are naturally off-white/yellow, a deepening color often indicates oxidation or polymerization of the acrylic side chain.

  • Corrective Action: Check purity via LC-MS. If the molecular weight peak (

    
    ) is correct but retention time has shifted or split, isomerization (
    
    
    
    ) or degradation has occurred. Discard if purity is <95%.
Scenario B: Biological Data Inconsistencies

Q: I see a 10-fold loss in potency compared to the fresh powder. Why?

  • Diagnosis: Photochemical isomerization. If the stock was stored in a clear tube on a benchtop, a significant portion likely converted to the inactive

    
    -isomer.
    
  • Verification: Run an HPLC with a diode array detector. Isomers typically separate on C18 columns; the

    
    -isomer usually elutes earlier than the 
    
    
    
    -isomer due to polarity differences.

Q: Can I store the stock at 4°C (fridge) instead of -20°C to avoid freeze-thaw?

  • Answer: No. Pure DMSO freezes at ~19°C. Storing it at 4°C keeps it solid (frozen) but often in a "slushy" state if it absorbs moisture. This temperature cycling near the melting point promotes crystallization of the solute (the compound) separate from the solvent, leading to heterogeneity. Always store at -20°C (fully frozen) or room temperature (fully liquid, short term only).

Part 4: Validated Protocol for Stock Preparation

To ensure reproducibility, follow this strict SOP.

Materials Required
  • Compound: (2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid (Solid).

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Vials: Amber borosilicate glass vials with PTFE-lined caps.

Step-by-Step Workflow
  • Environment Prep: Work in a low-light environment or under yellow light if available. Minimize exposure to fluorescent lab lights.

  • Weighing: Weigh the solid into the amber vial. Do not add solvent yet.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO to achieve a concentration of 10 mM or 50 mM.

    • Note: Avoid concentrations >50 mM to prevent precipitation upon freezing.

  • Dissolution: Vortex for 30 seconds. If undissolved, sonicate in a water bath (ambient temp) for 5 minutes.

    • Visual Check: Solution must be optically clear.

  • Aliquoting (Crucial): Immediately divide the master stock into single-use aliquots (e.g., 50

    
    L) in small amber tubes.
    
  • Storage:

    • Place aliquots in a light-proof box.

    • Store at -20°C or -80°C.

    • Optional: Place the box inside a desiccator or a bag with silica gel packets.

QC Specifications Table
ParameterAcceptance CriteriaMethod
Appearance Clear, colorless to pale yellow solutionVisual Inspection
Purity > 95% (Area Under Curve)HPLC-UV (254 nm)
Identity Mass matches theoretical (

)
LC-MS
Isomeric Ratio > 98:2 (

)
HPLC or

H-NMR
Part 5: Storage Lifecycle Diagram

StorageLifecycle cluster_risk High Risk Zone Start Solid Compound (Store 4°C, Dark) Prep Dissolve in Anhydrous DMSO (Low Light) Start->Prep Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) Prep->Aliquot Freeze Freeze at -20°C / -80°C (Desiccated Container) Aliquot->Freeze Use Thaw Room Temp (Do not heat >37°C) Freeze->Use When needed Use->Freeze DO NOT REFREEZE Exp Experiment Use->Exp Discard Discard Remaining Aliquot Exp->Discard Post-Exp

Caption: Recommended lifecycle. Note the "One-Way" path from Freeze to Use to Discard.

References
  • Cheng, X., et al. (2003).[2] Studies on repository compound stability in DMSO under various conditions.[2][3][4][5] Journal of Biomolecular Screening. (Establishes water as the primary cause of instability in DMSO stocks).

  • Broad Institute. (2020). Compound Management and Storage Guidelines. (Standard protocols for small molecule handling, emphasizing -20°C storage and avoidance of freeze-thaw cycles).
  • Way, J.D., et al. (2021). Photochemical Production and Photolysis of Acrylate in Seawater.[6] Environmental Science & Technology. (Details the UV-sensitivity and photolysis mechanisms of acrylic acid derivatives).

  • BenchChem. (2025).[1] Impact of hygroscopic DMSO on solubility.[4] (Technical guide on DMSO hygroscopicity and precipitation risks for lipophilic compounds).

  • University of Geneva. (2022). Optochemical Control of Therapeutic Agents through Photocatalyzed Isomerization.

    
     isomerization of acrylic/stilbene-like systems in DMSO under light). 
    

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Isoxazole Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Isoxazole derivatives are fundamental building blocks in modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their prevalence in drug discovery underscores the critical need for robust and reliable analytical methods to ensure their quality, purity, and stability.[1][2][3] The validation of these analytical methods is not merely a procedural step but a cornerstone of regulatory compliance and drug safety, as mandated by international guidelines.[4][5]

This guide provides an in-depth comparison of analytical techniques and a practical framework for their validation, specifically tailored for isoxazole-based active pharmaceutical ingredients (APIs) and intermediates. Drawing from extensive field experience and established regulatory standards, this document will explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Pillar 1: The Regulatory Framework for Method Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[6][7][8] The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide a harmonized framework for this process.[4][9] The core validation characteristics, as outlined in ICH Q2(R1) and the recently revised Q2(R2), include:

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability, intermediate precision, and reproducibility.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[7]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates the typical workflow for analytical method validation.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation & Lifecycle Define_Purpose Define Analytical Target Profile (ATP) Select_Method Select Analytical Technique (e.g., HPLC, GC, qNMR) Define_Purpose->Select_Method Optimize_Parameters Optimize Method Parameters Select_Method->Optimize_Parameters Write_Protocol Draft Validation Protocol Optimize_Parameters->Write_Protocol Define_Parameters Define Validation Parameters & Acceptance Criteria Write_Protocol->Define_Parameters Execute_Experiments Execute Validation Experiments Define_Parameters->Execute_Experiments Specificity Specificity (Forced Degradation) Execute_Experiments->Specificity Linearity_Range Linearity & Range Execute_Experiments->Linearity_Range Accuracy_Precision Accuracy & Precision Execute_Experiments->Accuracy_Precision LOD_LOQ LOD & LOQ Execute_Experiments->LOD_LOQ Robustness Robustness Execute_Experiments->Robustness Analyze_Data Analyze Data & Compare with Acceptance Criteria Robustness->Analyze_Data Validation_Report Prepare Validation Report Analyze_Data->Validation_Report Ongoing_Monitoring Implement for Routine Use & Ongoing Lifecycle Monitoring Validation_Report->Ongoing_Monitoring

Caption: A typical workflow for analytical method validation.

Pillar 2: Comparative Analysis of Key Analytical Techniques

The choice of analytical technique is paramount and depends on the specific requirements of the analysis, such as the nature of the isoxazole building block, the expected impurities, and the intended use of the data (e.g., release testing, stability studies).

Technique Primary Application for Isoxazoles Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Purity assessment, impurity profiling, and assay of the main component.[11][12][13]High resolution, sensitivity, and reproducibility. Capable of separating complex mixtures.May require derivatization for compounds without a chromophore. Solvent consumption can be high.
Gas Chromatography (GC) Analysis of residual solvents and volatile impurities.[14][15][16][17]Excellent for volatile and semi-volatile compounds. High sensitivity with various detectors (e.g., FID).Not suitable for non-volatile or thermally labile compounds.
Quantitative Nuclear Magnetic Resonance (qNMR) Absolute quantification without the need for a reference standard of the analyte. Purity determination.[18][19][20][21]A primary ratio method, highly accurate and precise. Non-destructive.[19] Provides structural information.Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer.
Mass Spectrometry (MS) (coupled with HPLC/GC) Identification and structural elucidation of impurities and degradation products. Trace-level quantification.[22]High sensitivity and specificity. Provides molecular weight and structural information.Can be complex to operate and maintain. Matrix effects can influence quantification.

Pillar 3: In-Depth Validation Protocols

This section provides detailed, step-by-step methodologies for validating the most common analytical techniques used for isoxazole building blocks.

A. Validation of a Stability-Indicating HPLC Method

A stability-indicating method is crucial as it can accurately measure the active ingredient without interference from degradation products, process impurities, or other potential impurities.[5][23][24]

1. Objective: To validate an HPLC method for the determination of the purity of Isoxazole Derivative X and its related substances.

2. Experimental Protocol:

  • Specificity (Forced Degradation Studies):

    • Prepare solutions of Isoxazole Derivative X and subject them to stress conditions as per ICH Q1A(R2) guidelines.[25][26][27]

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Dry heat at 105°C for 48 hours.

      • Photolytic Degradation: Expose the sample to UV and visible light for not less than 1.2 million lux hours.[24][26]

    • Analyze the stressed samples by HPLC.

    • Assess the peak purity of the main component using a photodiode array (PDA) detector to ensure no co-eluting peaks.

    • The method is considered specific if all degradation products are well-separated from the main peak and from each other.

  • Linearity:

    • Prepare a stock solution of Isoxazole Derivative X and dilute it to at least five concentrations, typically ranging from the LOQ to 150% of the target concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area against concentration.

    • Perform linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The acceptance criterion for r² is typically ≥ 0.995.[28]

  • Accuracy:

    • Prepare samples of a known matrix (e.g., a placebo formulation or a solution of related impurities) and spike them with known amounts of Isoxazole Derivative X at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery of the analyte. The acceptance criterion is typically between 98.0% and 102.0%.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Analyze six independent samples of Isoxazole Derivative X at the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the relative standard deviation (RSD) for the results. The acceptance criterion for RSD is typically ≤ 2.0%.

  • LOD and LOQ:

    • Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Deliberately vary critical method parameters one at a time, such as:

      • Flow rate (e.g., ± 0.2 mL/min).

      • Column temperature (e.g., ± 5°C).

      • Mobile phase composition (e.g., ± 2% organic).

      • pH of the mobile phase buffer (e.g., ± 0.2 units).

    • Analyze a sample under each varied condition and assess the impact on the results (e.g., retention time, peak area, resolution). The system suitability parameters should remain within acceptable limits.

3. Data Presentation:

  • Table 1: Summary of Linearity Data for Isoxazole Derivative X

    Parameter Result Acceptance Criteria
    Linearity Range LOQ - 150 µg/mL -
    Correlation Coefficient (r²) 0.9998 ≥ 0.995
    Y-intercept 1234 Close to zero

    | Slope | 56789 | - |

  • Table 2: Accuracy and Precision Data

    Level Accuracy (% Recovery) Repeatability (RSD%) Intermediate Precision (RSD%)
    80% 99.5 - -
    100% 100.2 0.8% 1.2%

    | 120% | 101.1 | - | - |

B. Validation of a GC Method for Residual Solvents

The analysis of residual solvents is critical as they can pose a risk to human health and affect the physicochemical properties of the API.[15][17][29]

1. Objective: To validate a headspace GC (HS-GC) method for the quantification of residual solvents (e.g., Toluene, Hexane, Acetonitrile) in an isoxazole intermediate, in accordance with ICH Q3C(R8) guidelines.[14][16]

2. Experimental Protocol:

  • Specificity:

    • Inject a blank solvent (e.g., DMF or DMSO) to ensure no interfering peaks at the retention times of the target solvents.

    • Inject a solution containing all potential residual solvents to confirm their separation and identification.

    • Spike the isoxazole intermediate with known amounts of each solvent and analyze to ensure no matrix interference.

  • LOD and LOQ:

    • Prepare a series of dilutions of the residual solvent standard.

    • Determine LOD and LOQ based on signal-to-noise ratios (3:1 and 10:1, respectively).

  • Linearity:

    • Prepare a series of standards containing all target solvents at concentrations ranging from LOQ to 120% of the ICH limit.[16]

    • Plot a calibration curve for each solvent and determine the correlation coefficient (r² ≥ 0.99).

  • Accuracy:

    • Spike the isoxazole intermediate with known amounts of each solvent at three levels (e.g., 50%, 100%, and 150% of the ICH limit).

    • Calculate the percentage recovery for each solvent (typically 80-120%).

  • Precision (Repeatability):

    • Analyze six spiked samples at 100% of the ICH limit.

    • Calculate the RSD for the results (typically ≤ 15%).

3. Data Presentation:

  • Table 3: Validation Summary for Residual Solvents by GC

    Solvent Linearity (r²) Accuracy (% Recovery) Precision (RSD%) LOQ (ppm)
    Toluene 0.998 95.2 - 103.5 4.5 50
    Hexane 0.999 98.1 - 105.0 3.8 20

    | Acetonitrile | 0.997 | 92.5 - 101.8 | 5.1 | 30 |

The following diagram illustrates the decision-making process for selecting and validating an analytical method for an isoxazole building block.

G cluster_0 Initial Assessment cluster_1 Method Selection cluster_2 Validation Path cluster_3 Finalization start New Isoxazole Building Block assess_properties Assess Physicochemical Properties (Volatility, Solubility, Chromophore) start->assess_properties assess_impurities Review Synthesis Route for Potential Impurities assess_properties->assess_impurities is_volatile Volatile Impurities (Residual Solvents)? assess_impurities->is_volatile is_nonvolatile Assay, Purity & Non-Volatile Impurities? assess_impurities->is_nonvolatile is_volatile->is_nonvolatile No select_gc Select GC Method is_volatile->select_gc Yes select_hplc Select HPLC Method is_nonvolatile->select_hplc Yes consider_qnmr Consider qNMR for Absolute Quantification is_nonvolatile->consider_qnmr validate_gc Validate GC Method per ICH Q3C & USP <467> select_gc->validate_gc develop_stability Develop Stability- Indicating Method select_hplc->develop_stability final_report Final Validation Report consider_qnmr->final_report validate_gc->final_report validate_hplc Validate HPLC Method per ICH Q2(R1) validate_hplc->final_report forced_degradation Perform Forced Degradation Studies develop_stability->forced_degradation forced_degradation->validate_hplc routine_use Implement for Routine QC Testing final_report->routine_use

Caption: Decision tree for method selection and validation.

Conclusion

The validation of analytical methods for isoxazole building blocks is a scientifically rigorous process that underpins the quality and safety of pharmaceutical products. A thorough understanding of the regulatory guidelines, combined with a logical, data-driven approach to method selection and validation, is essential for success. By employing the comparative frameworks and detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure their analytical methods are robust, reliable, and fit for their intended purpose, ultimately contributing to the development of safe and effective medicines.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). uspbpep.com.
  • ICH and FDA Guidelines for Analytical Method Validation. (n.d.). Lab Manager.
  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
  • FDA Guidance on Analytical Method Validation. (n.d.).
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc.
  • USP <1225> Method Validation. (n.d.). BA Sciences.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Quantitative NMR (qNMR). (n.d.). Pharmacognosy Institute (PHCI) - University of Illinois Chicago.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. (2021, January 15). PubMed.
  • Quality Guidelines. (n.d.). ICH.
  • Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. (2025, June 23). LCGC International.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. (2011, December 3).
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13). Investigations of a Dog.
  • ICH Q2 R1: Mastering Analytical Method Validation. (2025, December 4). Perpusnas.
  • Forced Degradation Testing. (n.d.). SGS Thailand.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
  • Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. (2023, July 5). Ovid.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Analysis of Residual Solvents-Impurities by HS-GC-FID: Case of Seven Samples of Ciprofloxacin API. (n.d.). DergiPark.
  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021, July 26). IJCRT.org.
  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International.
  • Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. (n.d.). Almac.
  • Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). FDA.
  • 〈1225〉 Validation of Compendial Procedures. (n.d.). USP-NF ABSTRACT.
  • Separation of Isoxazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Residual Solvent Analysis of Pharmaceutical Products. (n.d.). Agilent.
  • Residual Solvents Analysis & Testing | Gas Chromatography. (n.d.). RSSL.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica.
  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. (2024, July 4). Regulatory Research and Medicine Evaluation.
  • Stability indicating HPLC method development and validation for Simultaneous estimations of some Combination Dugs. (2025). Indian J. Applied & Pure Bio., 40(3), 2406-2410.
  • How to Develop Stability Indicating HPLC Methods. (2024, May 1). The Royal Society of Chemistry.
  • Stability Indicating HPLC Method Development: A Review. (2019, June 22).
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, February 14). LCGC International.
  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022, August 15). ACS Omega.
  • Stability Indicating HPLC Method Development: A Review. (2023, February 28). Human Journals.
  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. (2023, December 22). MDPI.
  • synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. (n.d.).
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • 93 questions with answers in ISOXAZOLES. (n.d.). Science topic - ResearchGate.
  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates. (n.d.). Der Pharma Chemica.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). PMC.

Sources

Comparative Reactivity Profile: (2E)-3-(3,5-Dimethylisoxazol-4-yl)acrylic Acid vs. Cinnamic Acid

[1]

Executive Summary: The Heterocyclic Advantage

In the landscape of fragment-based drug discovery (FBDD) and organic synthesis, the phenyl ring of Cinnamic Acid (CA) is often treated as a passive scaffold—a hydrophobic spacer. However, replacing this phenyl ring with a 3,5-dimethylisoxazole moiety to create (2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid (IAA) fundamentally alters the electronic landscape of the molecule.[1]

This guide details why IAA is not merely a bioisostere but a reactivity amplifier . The electron-deficient nature of the isoxazole ring lowers the LUMO energy of the conjugated alkene, enhancing Michael acceptor potency, while the latent lability of the N–O bond offers orthogonal synthetic pathways unavailable to the inert phenyl ring.

Part 1: Structural & Electronic Landscape[1]

To understand the reactivity differences, we must first quantify the electronic influence of the aromatic core on the acrylic tail.

Electronic Pull and Acid Strength

The phenyl ring in Cinnamic Acid acts as a weak resonance donor but is generally considered electronically neutral relative to strong heteroaromatics. In contrast, the isoxazole ring in IAA contains an electronegative oxygen and nitrogen. Despite the electron-donating methyl groups at positions 3 and 5, the isoxazole core at position 4 exerts a net electron-withdrawing effect (–I and –M effects) on the acrylic side chain.

Key Consequence: The carboxylate anion of IAA is better stabilized by the electron-withdrawing heterocyclic ring than the carboxylate of CA. Consequently, IAA is the stronger acid.

PropertyCinnamic Acid (CA)(2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid (IAA)Mechanistic Driver
Core Ring Phenyl (Carbocycle)3,5-Dimethylisoxazole (Heterocycle)N/O electronegativity
Electronic Nature Mildly Electron Donating (Resonance)Net Electron WithdrawingInductive pull of Heteroatoms
pKa (approx) 4.44~3.8 – 4.1 (Predicted)Anion stabilization by EWG core
Alkene Character Moderate ElectrophileEnhanced Electrophile Lowered LUMO energy
Visualization of Electronic Vectors

The following diagram illustrates the divergent electronic vectors that dictate the reactivity of these two species.

ElectronicComparisonCACinnamic Acid(Phenyl Core)Effect_CAResonance Donation (+M)Stabilizes AlkeneCA->Effect_CAElectronic ProfileIAAIsoxazolyl Acrylic Acid(Heterocyclic Core)Effect_IAAInductive Withdrawal (-I)Activates AlkeneIAA->Effect_IAAElectronic ProfileReactivity_CAStandard Michael Acceptor(Slow Thiol Addition)Effect_CA->Reactivity_CAReactivity_IAAHot Michael Acceptor(Rapid Cysteine Targeting)Effect_IAA->Reactivity_IAA

Figure 1: Comparative electronic profiling showing the activation of the alkene in IAA due to the inductive withdrawal of the isoxazole ring.

Part 2: The Electrophilic Warhead (Michael Addition)

For medicinal chemists designing covalent inhibitors (e.g., targeting Cysteine-481 in BTK), the rate of Michael addition (

The "Hotter" Alkene

The

  • Mechanism: The electron-withdrawing isoxazole ring pulls electron density away from the

    
    -carbon of the alkene.[1]
    
  • Orbital Consequence: This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), reducing the energy gap for the Homo-LUMO interaction with the nucleophile.

  • Practical Outcome: In a competition assay with glutathione or a model thiol (e.g., benzyl mercaptan), IAA will form the adduct faster than CA.

Synthetic Utility: 1,4-Addition

While CA often requires activation (e.g., conversion to acid chloride or ester) to undergo efficient Michael addition with weak nucleophiles, IAA can often react under milder conditions due to this intrinsic activation.

Part 3: Orthogonal Reactivity (The "Masked" Functionality)

This is the most distinct differentiator. The phenyl ring of CA is chemically inert under standard reduction conditions. The isoxazole ring of IAA, however, is a masked 1,3-dicarbonyl equivalent .

Reductive Ring Cleavage

The N–O bond of the isoxazole is the "weak link." Under reductive conditions, this bond cleaves to reveal a

1

Reagents for Cleavage:

  • Molybdenum Hexacarbonyl [Mo(CO)₆]: Mild, chemoselective cleavage in wet acetonitrile.

  • Raney Nickel / H₂: Classical hydrogenation (can also reduce the alkene).

  • Samarium Diiodide (SmI₂): Single-electron transfer reduction.

RingCleavageIAA_NodeIsoxazolyl Acrylic Acid(Intact Ring)ConditionReductive Conditions(Mo(CO)6 / H2O / Reflux)IAA_Node->ConditionCA_NodeCinnamic Acid(Phenyl Ring)CA_Node->ConditionProduct_IAAβ-Amino Enone Derivative(Ring Opened)Condition->Product_IAAN-O Bond CleavageProduct_CANo Reaction / Inert(Ring Intact)Condition->Product_CAStable

Figure 2: Divergent reactivity under reductive conditions. The isoxazole ring acts as a latent functional group, whereas the phenyl ring remains inert.

Part 4: Experimental Protocols

Protocol A: Synthesis of (2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid

Rationale: This protocol utilizes a Knoevenagel condensation. The high electrophilicity of the isoxazole-4-carbaldehyde makes this reaction proceed rapidly compared to benzaldehyde derivatives.[1]

Reagents:

  • 3,5-Dimethylisoxazole-4-carbaldehyde (1.0 eq)[1]

  • Malonic acid (1.2 eq)

  • Pyridine (Solvent/Base)

  • Piperidine (Catalytic, 0.1 eq)

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dimethylisoxazole-4-carbaldehyde (10 mmol) in pyridine (10 mL).

  • Addition: Add malonic acid (12 mmol) and piperidine (1 mmol).

  • Reaction: Heat the mixture to 80–100°C. Evolution of CO₂ (bubbles) indicates decarboxylation is occurring. Monitor via TLC (SiO₂, 5% MeOH in DCM).

    • Note: Reaction is typically complete in 2–4 hours.

  • Workup: Pour the cooled reaction mixture into ice-cold HCl (1M, 50 mL) to neutralize pyridine and precipitate the product.

  • Isolation: Filter the white precipitate. Wash with cold water.

  • Purification: Recrystallize from Ethanol/Water (1:1).

Protocol B: Comparative Thiol Reactivity Assay (Michael Addition)

Rationale: To quantitatively demonstrate the enhanced electrophilicity of IAA vs. CA.

Reagents:

  • Substrate (IAA or CA) (1.0 eq)

  • L-Cysteine methyl ester (1.0 eq)[1]

  • Phosphate Buffer (pH 7.4) / DMSO (9:1)

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock solution of IAA and CA in DMSO. Prepare a 10 mM stock of L-Cysteine methyl ester in degassed Phosphate Buffer.[1]

  • Initiation: Mix 500 µL of Substrate stock with 500 µL of Cysteine stock in a UV-transparent cuvette or HPLC vial.

  • Monitoring:

    • UV-Vis: Monitor the disappearance of the characteristic

      
       absorption band of the acryloyl group (typically 260–300 nm).
      
    • HPLC: Inject aliquots at t=0, 5, 15, 30, and 60 mins.

  • Analysis: Plot ln([Substrate]) vs. time. The slope represents the pseudo-first-order rate constant (

    
    ).
    
    • Expectation: IAA will show a steeper slope (higher

      
      ) than CA.
      

References

  • Synthesis of Isoxazolyl Acrylic Acids

    • Title: Synthesis and biological evaluation of some new isoxazole deriv
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Describes the standard Knoevenagel condensation conditions for isoxazole-4-carbaldehydes.
  • Electronic Properties of Isoxazoles

    • Title: The chemistry of isoxazoles.[2][3][4][5][6]

    • Source:Advances in Heterocyclic Chemistry.
    • Context: Defines the electron-withdrawing nature of the isoxazole ring and its Hammett substituent constants.
  • Reductive Cleavage of Isoxazoles

    • Title: Metal-carbonyl-induced reaction of isoxazoles.[1][7] Ring cleavage and reduction.[2][7]

    • Source:Journal of the Chemical Society, Perkin Transactions 1.
    • Context: Fundamental work on using Mo(CO)6 for N-O bond cleavage.[8]

  • Michael Addition Kinetics

    • Title: Reactivity of

      
      -unsaturated carbonyls with thiols.[9]
      
    • Source:Journal of Medicinal Chemistry.
    • Context: Methodologies for determining electrophilicity of Michael acceptors in drug design.

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